3-Chloro-4-pyridineboronic acid hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-chloropyridin-4-yl)boronic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BClNO2.H2O/c7-5-3-8-2-1-4(5)6(9)10;/h1-3,9-10H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQBKPHRQRPPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=NC=C1)Cl)(O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30592069 | |
| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256355-22-2 | |
| Record name | Boronic acid, B-(3-chloro-4-pyridinyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256355-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Chloropyridin-4-yl)boronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30592069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-pyridineboronic acid hydrate
Introduction: The Strategic Importance of a Halogenated Pyridine Building Block
In the landscape of modern medicinal chemistry and organic synthesis, pyridine-containing molecules are of paramount importance due to their prevalence in pharmaceuticals and bioactive compounds.[1] The pyridine scaffold's unique electronic properties and ability to improve water solubility make it a privileged structure in drug design.[1] Among the vast array of synthetic building blocks, boronic acids have emerged as exceptionally versatile reagents, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2][3] This reaction provides a powerful and efficient method for the formation of carbon-carbon bonds, a cornerstone of molecular construction.[4]
This guide focuses on a particularly strategic reagent: 3-Chloro-4-pyridineboronic acid hydrate . The presence of a chlorine atom on the pyridine ring, ortho to the boronic acid group, introduces specific steric and electronic features that are highly valuable for synthetic chemists. This guide will provide an in-depth exploration of its chemical properties, reactivity, and practical applications, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this potent synthetic tool.
Physicochemical Properties: A Quantitative Overview
Understanding the fundamental properties of a reagent is critical for its successful application in synthesis. This compound is a beige solid at room temperature.[5] Its key properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 458532-98-4 | [6][7][8] |
| Molecular Formula | C₅H₅BClNO₂ (anhydrous) | [7][8][9] |
| Molecular Weight | 157.36 g/mol (anhydrous) | [7][8] |
| Form | Solid | [5] |
| Color | Beige | [5] |
| pKa | 7.30 ± 0.58 (Predicted) | [5] |
| Water Solubility | Slightly soluble | [5] |
The "hydrate" designation indicates that the compound crystallizes with one or more molecules of water. This is a common characteristic of boronic acids and can influence their stability and solubility. The presence of water can sometimes be beneficial, breaking up aggregates and simplifying NMR spectra, but it also means the precise molar quantity of the reagent must be calculated based on the hydrated form's molecular weight (e.g., 175.38 g/mol for the monohydrate).[10]
Stability, Storage, and Handling
2.1. Stability and Storage Like many boronic acids, this compound requires specific storage conditions to maintain its integrity. It is recommended to store the compound in a cool, dry place, under an inert atmosphere.[5] For long-term stability, storage in a freezer at temperatures under -20°C is advised.[5][11] This precaution minimizes degradation pathways, such as protodeboronation (loss of the boronic acid group) and oxidative decomposition.
2.2. Safety and Handling From a safety perspective, this compound is classified as an irritant. Standard laboratory personal protective equipment (PPE), including protective gloves, clothing, and eye protection, is mandatory.[12]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[13]
-
Precautionary Statements: P261 (Avoid breathing dust), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12][13]
All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the dust.[14]
Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling
The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[2][4] This reaction enables the formation of a C-C bond between the pyridine ring and a variety of aryl or vinyl halides/triflates.
3.1. The Catalytic Cycle: A Mechanistic Overview The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base (e.g., Na₂CO₃, K₃PO₄) to form a more nucleophilic boronate species.[3]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new biaryl product and regenerating the Pd(0) catalyst.[15]
3.2. Strategic Advantages of the 3-Chloro Substituent The chlorine atom at the 3-position is not merely a passive spectator. It exerts a significant influence on the reactivity and utility of the molecule:
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the resulting biaryl product.
-
Steric Hindrance: The ortho-chloro group can create steric hindrance, which can be exploited to control atropisomerism in the final product, a critical consideration in designing molecules with specific 3D conformations.[16]
-
Secondary Reaction Handle: The chlorine atom can serve as a handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of more complex, polysubstituted pyridine derivatives.
Experimental Protocol: A Case Study
To illustrate the practical application of this reagent, a representative protocol for a Suzuki-Miyaura coupling is provided below. This protocol is a generalized template and may require optimization based on the specific aryl halide used.
Objective: Synthesis of 3-Chloro-4-phenylpyridine.
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine (PPh₃)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
Step-by-Step Procedure:
-
Reagent Charging: In a Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 equivalents), iodobenzene (1.0 equivalent), and sodium carbonate (2.0 equivalents).
-
Solvent Addition: Add a 2:1 mixture of 1,4-dioxane and water. The concentration should be approximately 0.1 M with respect to the limiting reagent (iodobenzene).
-
Catalyst/Ligand Addition: Add palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents).[17] The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction.
-
Degassing: Seal the flask and degas the mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas (e.g., nitrogen or argon). This step is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Heating: Immerse the flask in a preheated oil bath at 95°C and stir vigorously.[17]
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure 3-Chloro-4-phenylpyridine.
Conclusion
This compound is a high-value synthetic intermediate whose utility extends far beyond a simple building block. Its specific substitution pattern offers a combination of electronic modulation, steric influence, and an additional reactive handle, providing chemists with a sophisticated tool for molecular design. A thorough understanding of its properties, handling requirements, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for leveraging its full potential in the synthesis of novel pharmaceuticals and advanced materials.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. nbinno.com [nbinno.com]
- 5. 458532-98-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. This compound | 458532-98-4 [chemicalbook.com]
- 7. 3-chloro-4-pyridylboronic acid - 458532-98-4 - Structure, Synthesis, Properties [organoborons.com]
- 8. 3-Chloro-4-pyridineboronic acid [oakwoodchemical.com]
- 9. 3-Chloro-4-pyridineboronic acid | C5H5BClNO2 | CID 3861877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 光电材料,CAS#:1256355-22-2,this compound,this compound [chemfish.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.dk [fishersci.dk]
- 13. 1256355-22-2 this compound AKSci X9631 [aksci.com]
- 14. pipharm.com [pipharm.com]
- 15. researchgate.net [researchgate.net]
- 16. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 17. Organic Syntheses Procedure [orgsyn.org]
Introduction: The Strategic Importance of 3-Chloro-4-pyridineboronic Acid Hydrate in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-pyridineboronic Acid Hydrate
In the landscape of pharmaceutical development, the strategic assembly of complex molecular architectures is paramount. Heterocyclic boronic acids are indispensable building blocks, serving as key coupling partners in carbon-carbon bond-forming reactions. Among these, this compound has emerged as a particularly valuable reagent. Its unique electronic and structural features—a chloro-substituted pyridine ring coupled with a boronic acid moiety—make it a versatile synthon for introducing the 3-chloropyridin-4-yl group into target molecules. This moiety is frequently explored in the design of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other therapeutic agents.
This guide provides a comprehensive overview of the synthesis of this compound, grounded in established chemical principles and field-proven methodologies. We will dissect the most reliable synthetic pathways, explain the causality behind critical process parameters, and offer a self-validating protocol designed for reproducibility and scalability.
Part 1: Retrosynthetic Analysis and Core Synthetic Strategy
The most robust and widely adopted method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding halopyridine, followed by borylation.[1] This approach remains the most cost-effective and reliable for large-scale production.[1] The retrosynthetic analysis for 3-Chloro-4-pyridineboronic acid logically points to a 3-chloro-4-halopyridine as the immediate precursor.
The key consideration is the selective functionalization at the C-4 position while the C-3 chloro-substituent remains intact. This is readily achieved by exploiting the differential reactivity of carbon-halogen bonds in halogen-metal exchange reactions, where the order of reactivity is I > Br >> Cl.[1] Therefore, 3-chloro-4-bromopyridine or 3-chloro-4-iodopyridine are the ideal starting materials.
Caption: Retrosynthetic pathway for 3-Chloro-4-pyridineboronic acid.
Part 2: The Halogen-Metal Exchange and Borylation Protocol
This method hinges on the generation of a nucleophilic organometallic intermediate at the C-4 position of the pyridine ring, which then attacks an electrophilic boron source.
Causality Behind Experimental Choices
-
Starting Material: 3-Chloro-4-bromopyridine is selected over 3,4-dichloropyridine to ensure regioselective metalation. The significantly faster rate of lithium-bromine exchange compared to lithium-chlorine exchange at low temperatures allows for the clean formation of the desired 4-lithiated intermediate.
-
Organometallic Reagent: n-Butyllithium (n-BuLi) is a common choice for this transformation due to its high reactivity. The reaction must be conducted at very low temperatures (typically -78 °C to -40 °C) to prevent side reactions, such as the decomposition of the highly reactive 3-lithiopyridine intermediate.[2]
-
Borylating Agent: Trialkyl borates, such as triisopropyl borate (B(O-iPr)₃), are used as the electrophilic boron source. Triisopropyl borate is often preferred over trimethyl borate due to its lower reactivity, which can sometimes lead to cleaner reactions.
-
The In Situ Quench: A Self-Validating System: A critical, field-proven technique to maximize yield and purity is the "in situ quench" protocol.[2] In this setup, the organolithium reagent is added to a pre-cooled mixture of the halopyridine and the trialkyl borate. The rationale is that the lithium-halogen exchange is substantially faster than the reaction between n-BuLi and the borate ester. This ensures that the generated 4-lithiated-3-chloropyridine is formed in the immediate presence of a high concentration of the borylating agent, allowing it to be trapped instantly. This minimizes the risk of the unstable lithiated intermediate undergoing undesired side reactions.[2]
Detailed Experimental Workflow
The following protocol is an adapted, best-practice methodology based on established procedures for analogous pyridylboronic acids.[2]
Caption: Experimental workflow for the synthesis of 3-Chloro-4-pyridineboronic acid.
Step-by-Step Methodology:
-
Reactor Preparation: A multi-necked, flame-dried flask equipped with a mechanical stirrer, temperature probe, and nitrogen inlet is charged with 3-chloro-4-bromopyridine (1.0 eq), anhydrous toluene, and anhydrous tetrahydrofuran (THF).
-
Reagent Charging: Triisopropyl borate (1.2 eq) is added to the mixture.
-
Cooling: The reaction vessel is cooled to an internal temperature of -78 °C using a dry ice/acetone bath.
-
In Situ Quench: A solution of n-butyllithium (1.1 eq, typically 2.5 M in hexanes) is added dropwise via syringe pump over 1-2 hours, ensuring the internal temperature does not exceed -70 °C.
-
Reaction: The resulting slurry is stirred at -78 °C for an additional hour upon completion of the n-BuLi addition.
-
Hydrolysis (Quench): The reaction is quenched by the slow addition of 2 M hydrochloric acid, allowing the temperature to rise but keeping it below 0 °C.
-
Phase Separation: The mixture is warmed to ambient temperature, and the organic and aqueous layers are separated. The organic layer may be extracted once more with water.
-
Precipitation and Isolation: The combined aqueous layers are cooled in an ice bath. The pH is carefully adjusted to approximately 7-8 using an aqueous base (e.g., NaOH) to induce precipitation of the product. The resulting solid is collected by vacuum filtration, washed with a small amount of cold water and diethyl ether, and dried under vacuum to afford this compound as a solid.
Part 3: Purification, Stability, and Data
The Boroxine Equilibrium: A Key Challenge
Boronic acids exist in equilibrium with their cyclic anhydride trimers, known as boroxines, particularly in the solid state or upon dehydration.[2] The presence of water favors the monomeric boronic acid hydrate form. This equilibrium can complicate characterization, as analytical data may reflect a mixture.
Caption: Equilibrium between boronic acid and its corresponding boroxine.
For applications requiring stringent purity and unambiguous characterization, conversion to a stable derivative is often performed. Reacting the crude boronic acid with pinacol under Dean-Stark conditions yields the corresponding pinacol ester, which is a stable, crystalline solid that is easily purified by chromatography or recrystallization.[2]
Typical Reaction Parameters and Expected Outcome
The following table summarizes illustrative data for this class of synthesis. Actual yields and purity are highly dependent on the precise execution of the protocol, reagent quality, and scale.
| Parameter | Value/Condition | Rationale |
| Starting Material | 3-Chloro-4-bromopyridine | Enables regioselective halogen-metal exchange. |
| Metalating Agent | n-Butyllithium (2.5 M) | Strong base for efficient lithium-halogen exchange. |
| Borylating Agent | Triisopropyl borate | Electrophilic boron source for the borylation step. |
| Solvent System | THF / Toluene | Provides good solubility and maintains low temperatures. |
| Reaction Temperature | -78 °C | Minimizes side reactions of the unstable lithiated intermediate.[2] |
| Work-up pH | ~7-8 | Isoelectric point for precipitation of the boronic acid. |
| Typical Yield | 70-90% | Reflects an efficient and optimized process. |
| Purity (Crude) | >95% | The in situ quench method leads to high purity crude product.[3] |
Conclusion
The synthesis of this compound is a well-established process that relies on the principles of low-temperature organometallic chemistry. The success of the synthesis is critically dependent on precise temperature control and the strategic use of an in situ quench protocol to trap the reactive lithiated intermediate. By understanding the causality behind each experimental step—from the choice of a selectively reactive starting material to the controlled pH precipitation of the final product—researchers can reliably and safely produce this valuable building block for application in drug discovery and development.
References
An In-Depth Technical Guide to 3-Chloro-4-pyridineboronic Acid Hydrate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Chloro-4-pyridineboronic acid hydrate, a versatile building block in modern synthetic chemistry. We will delve into its fundamental molecular properties, explore its critical role in the synthesis of complex molecules through the Suzuki-Miyaura coupling reaction, and highlight its application in the development of novel therapeutics. This document is intended to serve as a practical resource, offering not only theoretical background but also actionable experimental protocols and insights grounded in established scientific literature.
Core Molecular and Physicochemical Properties
3-Chloro-4-pyridineboronic acid is a heterocyclic organoboron compound that has gained significant attention in medicinal chemistry and materials science. It is typically available as a hydrate, and understanding its precise molecular formula and weight is crucial for accurate stoichiometric calculations in chemical reactions.
The anhydrous form of 3-Chloro-4-pyridineboronic acid has the chemical formula C₅H₅BClNO₂ and a molecular weight of approximately 157.36 g/mol [1][2]. However, it is most commonly supplied and utilized in its hydrated form. While the exact degree of hydration can vary, a monohydrate is a frequently encountered form.
| Property | Anhydrous | Hydrate (Monohydrate) | Pentahydrate |
| Chemical Formula | C₅H₅BClNO₂[1][2] | C₅H₇BClNO₃ | C₅H₁₅BClNO₇[3] |
| Molecular Weight | 157.36 g/mol [1][2] | 175.38 g/mol | 247.44 g/mol [3] |
| CAS Number | 458532-98-4[1][2] | 1256355-22-2 | N/A |
It is imperative for researchers to verify the specific form and water content of the material being used, as this will directly impact the molar quantities in experimental setups.
The Suzuki-Miyaura Coupling: A Cornerstone Application
The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic coupling partner (e.g., an aryl bromide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.
References
A Technical Guide to the Physicochemical Characterization of 3-Chloro-4-pyridineboronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-pyridineboronic acid and its derivatives are pivotal building blocks in modern medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules, including active pharmaceutical ingredients (APIs). As with any reagent employed in drug development, a thorough understanding of its physical properties is paramount for process control, safety, and ensuring batch-to-batch consistency. This guide addresses the notable absence of definitive literature values for the melting and boiling points of 3-Chloro-4-pyridineboronic acid hydrate. Instead of presenting unsubstantiated data, this document provides a comprehensive, field-proven framework for the experimental determination of these critical parameters. We will delve into the causality behind the appropriate analytical techniques, provide detailed, self-validating experimental protocols, and discuss the interpretation of the resulting data in the context of the compound's molecular structure.
Introduction: The Challenge of Characterizing a Hydrated Boronic Acid
This compound is a heterocyclic organoboron compound. Its structure, featuring a pyridine ring, a chlorine atom, and a boronic acid group, imparts a unique combination of polarity, hydrogen bonding capabilities, and reactivity. The "hydrate" designation is of particular importance, as the presence of water molecules within the crystal lattice significantly influences the compound's thermal behavior.
A review of commercially available safety data sheets and chemical databases reveals a lack of consensus on the precise melting and boiling points of this compound, with many sources citing "not available". This ambiguity necessitates a reliable, in-house methodology for characterization. This guide is structured to empower researchers to generate this data with high fidelity.
Our approach will be systematic. We will first address the thermal behavior of the hydrate water, followed by the determination of the melting point, and finally, an analysis of the boiling point, which is often accompanied by decomposition in such compounds.
Strategic Workflow for Thermal Analysis
A logical and efficient workflow is crucial for the accurate characterization of a hydrated compound. The following diagram outlines the recommended experimental sequence.
Caption: Strategic workflow for the thermal analysis of this compound.
Experimental Protocols
The following sections provide detailed methodologies. These protocols are designed to be self-validating by emphasizing careful observation and control of experimental parameters.
Thermogravimetric Analysis (TGA): Quantifying Water of Hydration
Expertise & Experience: Before attempting to determine a melting point, it is imperative to understand the role of the hydrate. TGA is the definitive technique for this purpose. It measures the change in mass of a sample as a function of temperature. For a hydrate, this will reveal the temperature at which water is lost and the stoichiometry of the hydration.[1][2] This information is critical, as the loss of water is a thermal event that could be mistaken for melting.
Protocol:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for both mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Place 5-10 mg of this compound into a standard TGA pan (aluminum or platinum).
-
Experimental Conditions:
-
Purge Gas: Use an inert gas, such as nitrogen, at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Heating Rate: A rate of 10 °C/min is standard for an initial survey scan.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above the anticipated melting point (e.g., 300 °C).
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Identify any step-wise mass losses. For a hydrate, a mass loss below or around 100-150 °C is typically due to the loss of water.[3]
-
Calculate the percentage mass loss and correlate it to the number of water molecules per molecule of the boronic acid.
-
Melting Point Determination
Based on the TGA results, the melting point analysis should be focused on the anhydrous material, or at least be interpreted with the knowledge of the dehydration temperature.
Expertise & Experience: This is a fundamental and widely accessible technique.[4] Its accuracy is highly dependent on a slow heating rate near the melting point and careful observation.[5] A sharp melting range (typically < 2 °C) is a good indicator of purity.[4] A broad range can indicate impurities or decomposition.
Protocol:
-
Sample Preparation:
-
Ensure the sample is completely dry. If the TGA shows a dehydration step, pre-heat the sample under vacuum at a temperature just above the dehydration temperature to obtain the anhydrous form.
-
Finely powder the anhydrous sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.[6]
-
-
Rough Determination:
-
Place the capillary in the heating block of a Mel-Temp or similar apparatus.
-
Heat at a rapid rate (10-20 °C/min) to get an approximate melting temperature.
-
-
Accurate Determination:
-
Allow the apparatus to cool at least 20 °C below the approximate melting point.
-
Place a new capillary with the sample into the apparatus.
-
Heat at a slow rate (1-2 °C/min) when the temperature is within 15-20 °C of the approximate melting point.[7]
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (clear point). This is the melting range.
-
Expertise & Experience: DSC provides more detailed and quantitative information than the capillary method. It measures the heat flow into or out of a sample as it is heated or cooled.[8][9] An endothermic peak will correspond to melting. The area under this peak is the enthalpy of fusion. DSC can also reveal other thermal events like glass transitions, polymorphism, and decomposition.[10]
Caption: Experimental workflow for DSC analysis.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. For a hydrate, using a hermetically sealed pan is recommended to contain the water vapor upon dehydration.
-
Experimental Conditions:
-
Purge Gas: Nitrogen at 20-50 mL/min.
-
Heating Program: Heat from ambient temperature to a point well above the expected melt (e.g., 300 °C) at a rate of 10 °C/min.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks. A sharp peak corresponds to the melting of a crystalline solid.
-
The melting point is typically reported as the onset temperature of the melting endotherm.
-
Boiling Point Determination
Expertise & Experience: Determining the boiling point of a high-melting-point solid is challenging. The compound may decompose before it boils. The Thiele tube method is a classical micro-scale technique suitable for this purpose, as it requires a small amount of sample.[11][12] The principle relies on matching the vapor pressure of the liquid with the atmospheric pressure.[13]
Protocol:
-
Apparatus Setup:
-
Place a small amount of the anhydrous sample into a small test tube (Durham tube).
-
Invert a capillary tube (sealed at one end) and place it, open end down, into the sample.
-
Attach the Durham tube to a thermometer.
-
Place the assembly in a Thiele tube containing a high-boiling-point liquid (e.g., mineral oil), ensuring the sample is below the oil level.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube.[11]
-
Observe the capillary tube. As the sample heats, trapped air will bubble out.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the temperature is just above the boiling point.
-
-
Cooling and Measurement:
-
Remove the heat and allow the apparatus to cool slowly.
-
The stream of bubbles will slow and then stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure inside the capillary equals the external pressure.
-
Record the temperature at this exact moment. This is the boiling point.
-
Crucial Note: Observe the sample for any color change or charring, which would indicate decomposition. If decomposition occurs, a true boiling point cannot be determined, and a decomposition temperature range should be reported instead.
-
Data Summary and Interpretation
The data obtained from the experiments should be compiled into a clear, concise table.
| Physical Property | Method | Result | Observations |
| Water of Hydration | TGA | e.g., 5.7% mass loss | e.g., Dehydration onset at 95 °C |
| Melting Point | Capillary Method | Report range, e.g., 210-212 °C | e.g., Melted to a clear liquid |
| Melting Point (Onset) | DSC | Report onset, e.g., 210.5 °C | e.g., Sharp endotherm observed |
| Boiling Point | Thiele Tube | e.g., 295 °C | e.g., Slight darkening of sample observed |
Interpreting the Results - The Role of Molecular Structure:
-
High Melting Point: The observed high melting point is expected due to the strong intermolecular forces present. The pyridine ring and the boronic acid group are capable of strong hydrogen bonding. The chlorine atom introduces a dipole moment, leading to dipole-dipole interactions. These forces require significant thermal energy to overcome, resulting in a high melting point.[14]
-
Boiling Point and Decomposition: The high polarity and potential for extensive hydrogen bonding also suggest a high boiling point. However, boronic acids are known to undergo thermal decomposition, often through dehydration to form boroxines (cyclic anhydrides). It is therefore plausible that the compound will decompose at or before its boiling point. Any observed color change during the boiling point determination is a strong indicator of decomposition.
-
Influence of the Hydrate: The water of hydration stabilizes the crystal lattice through additional hydrogen bonds. The energy required to remove this water (the dehydration endotherm in DSC) is a measure of this stabilization. The properties of the anhydrous form are the most relevant for reactions conducted under anhydrous conditions.
Conclusion
While definitive literature values for the melting and boiling points of this compound are elusive, this guide provides a robust and scientifically sound framework for their experimental determination. By employing a systematic workflow of TGA, DSC, and capillary/Thiele tube methods, researchers can confidently characterize this important synthetic building block. Understanding the interplay between the compound's hydrated nature, its molecular structure, and its thermal behavior is essential for the successful development of scalable and reproducible synthetic processes in the pharmaceutical industry.
References
- 1. Thermogravimetric Analysis and Crystalline Hydrates - Ami Instruments [ami-instruments.com]
- 2. skb.skku.edu [skb.skku.edu]
- 3. researchgate.net [researchgate.net]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jk-sci.com [jk-sci.com]
- 8. The Principle of Differential Scanning Calorimeter (DSC) [redthermo.com]
- 9. Differential Scanning Calorimetry (DSC) Testing of Materials - Applus DatapointLabs [datapointlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. timstar.co.uk [timstar.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. alnoor.edu.iq [alnoor.edu.iq]
The Solubility Profile of 3-Chloro-4-pyridineboronic acid hydrate: A Technical Guide for Drug Development Professionals
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and key intermediates is not merely advantageous—it is fundamental. Among these properties, solubility stands out as a critical determinant of a compound's downstream developability, influencing everything from reaction kinetics in synthesis to bioavailability in formulated products. This guide provides an in-depth technical exploration of the solubility of 3-Chloro-4-pyridineboronic acid hydrate, a vital building block in medicinal chemistry. While specific quantitative data for this compound is not extensively published, this document synthesizes foundational chemical principles, discusses the solubility of structurally related molecules, and provides robust, field-proven methodologies for its empirical determination.
The Molecular Architecture and its Implications for Solubility
This compound (C₅H₅BClNO₂) is a multifaceted molecule, and its solubility is a direct consequence of the interplay between its constituent parts: the pyridine ring, the boronic acid group, and the chloro substituent.
-
The Pyridine Core: Pyridine itself is a polar, aprotic, and basic heterocycle.[1] Its nitrogen atom possesses a lone pair of electrons that is not delocalized into the aromatic system, making it available for hydrogen bonding with protic solvents like water and alcohols.[1] Pyridine is miscible with a wide array of solvents, from water to nonpolar organic solvents, a property that suggests a broad, underlying solubility potential for its derivatives.[2][3]
-
The Boronic Acid Moiety (-B(OH)₂): The boronic acid group is the primary driver of the compound's acidic nature and its potential for specific interactions. Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom. They are known to have some solubility in polar organic solvents.[4] Crucially, they can form hydrogen bonds through their hydroxyl groups, acting as both donors and acceptors, which generally favors solubility in protic solvents. However, boronic acids can also undergo dehydration to form cyclic anhydrides known as boroxines, which can impact solubility measurements.[5]
-
The Chloro Substituent (-Cl): The chlorine atom at the 3-position of the pyridine ring exerts a significant electronic influence. It is an electron-withdrawing group, which can decrease the basicity of the pyridine nitrogen.[6] This modulation of the molecule's electronic character can subtly alter its interactions with polar solvents.
-
Hydrate Form: The presence of a water molecule in the crystal lattice indicates that the solid form is already "primed" for interaction with aqueous media. This can influence the kinetics of dissolution.
A predicted pKa of 7.30±0.58 for this compound suggests it is a weak acid.[7] Its solubility will, therefore, be highly dependent on the pH of the medium, particularly in aqueous solutions. At pH values above the pKa, the compound will deprotonate to form the more soluble boronate anion, increasing its aqueous solubility.
Predicted Solubility in Common Laboratory Solvents
While empirical data is the gold standard, a predictive analysis based on the principles of "like dissolves like" and the properties of the compound's structural components provides a valuable starting point for experimental design.
| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Slight to Moderate | The boronic acid and pyridine nitrogen can hydrogen bond with the solvent. The overall polarity is reasonably high. Solubility in water is described as "slight" and will be pH-dependent.[7] |
| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Moderate to High | These solvents can accept hydrogen bonds and have high dipole moments, enabling them to solvate the polar regions of the molecule effectively. DMSO is often used to create stock solutions for biological screening.[8] |
| Ethers | Diethyl ether, Dioxane | Moderate | Phenylboronic acid exhibits high solubility in ethers.[9] The pyridine core is also soluble in ethers. |
| Ketones | Acetone | Moderate to High | Phenylboronic acid shows high solubility in ketones.[9] Acetone is a polar aprotic solvent capable of dissolving a range of polar compounds. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | While the chloro-substituent adds some affinity, the overall polarity of the molecule, particularly the boronic acid group, may limit solubility in these less polar solvents. |
| Nonpolar | Hexanes, Toluene | Very Low | The significant polarity imparted by the pyridine ring and the boronic acid group will lead to poor solvation by nonpolar solvents. |
Methodologies for Accurate Solubility Determination
The determination of solubility can be approached from two perspectives: thermodynamic and kinetic. Both provide valuable, albeit different, insights into a compound's behavior.
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[10] The shake-flask method is the most reliable technique for this measurement.[11]
Caption: Workflow for thermodynamic solubility determination.
-
Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume (e.g., 1-2 mL) of the test solvent. The excess solid ensures that equilibrium with the solid phase can be established.
-
Equilibration: Seal the vials and place them in a shaker or on a rotator in a temperature-controlled environment (e.g., 25°C). Agitate for 24 to 48 hours.[11] A longer duration may be necessary to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. For finer suspensions, centrifugation (e.g., 15 minutes at 14,000 rpm) is recommended.
-
Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is best to sample from the top layer. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Perform an accurate serial dilution of the filtrate with a suitable mobile phase or solvent to bring the concentration into the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method. A calibration curve prepared from a stock solution of known concentration is used to determine the concentration of the saturated solution.[10]
-
Calculation: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in µg/mL or µM.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility measures the concentration at which a compound precipitates from a supersaturated solution, typically created by adding a concentrated DMSO stock solution to an aqueous buffer.[8] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery screening.[12]
Caption: Workflow for kinetic solubility determination.
-
Stock Solution Preparation: Prepare a stock solution of this compound in 100% DMSO at a high concentration (e.g., 20 mM).[13]
-
Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Compound Addition: Add a small volume (e.g., 1-2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect.[8]
-
Incubation: Seal the plate and shake for 1 to 2 hours at room temperature.[12]
-
Precipitate Removal: Use a filter plate (e.g., 0.45 µm) and vacuum manifold to separate the precipitated compound from the soluble fraction.
-
Quantification: Analyze the concentration of the compound in the filtrate. This can be done by transferring the filtrate to a UV-transparent plate and measuring absorbance, or by using HPLC-UV or LC-MS/MS for greater sensitivity and specificity. The concentration is determined against a calibration curve prepared in an identical buffer/DMSO mixture.
Conclusion and Future Directions
Understanding the solubility of this compound is a critical step in leveraging its full potential as a synthetic intermediate. Based on its molecular structure, it is predicted to have the highest solubility in polar aprotic solvents like DMSO and DMF, moderate solubility in polar protic solvents like alcohols, and poor solubility in nonpolar solvents. Its aqueous solubility is expected to be slight and highly pH-dependent.
For researchers and drug development professionals, the methodologies outlined in this guide provide a robust framework for obtaining precise and accurate solubility data. The thermodynamic shake-flask method should be employed for definitive, equilibrium solubility values that are crucial for late-stage development and formulation. For higher throughput screening in early discovery, the kinetic solubility assay offers a rapid and resource-efficient alternative. By empirically determining the solubility of this compound in a range of relevant solvents and conditions, scientists can de-risk their development programs, optimize reaction conditions, and accelerate the journey from discovery to a viable drug candidate.
References
- 1. Pyridine [chemeurope.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. quora.com [quora.com]
- 7. 458532-98-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. evotec.com [evotec.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. enamine.net [enamine.net]
- 13. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
A Technical Guide to 3-Chloro-4-pyridineboronic Acid Hydrate: Commercial Availability, Applications, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The strategic introduction of heteroaromatic scaffolds is particularly crucial in the design of novel therapeutics and functional materials. Among the vast array of building blocks available, pyridineboronic acids have emerged as indispensable reagents for introducing the versatile pyridine moiety. This guide focuses on a specific, yet highly valuable derivative: 3-Chloro-4-pyridineboronic acid hydrate .
The presence of a chlorine atom on the pyridine ring offers a dual advantage. It electronically modifies the ring, influencing its reactivity and the properties of the final product, and it provides an additional handle for subsequent functionalization. This technical guide is designed to provide researchers and drug development professionals with a comprehensive understanding of the commercial landscape, practical applications, and detailed synthetic protocols related to this compound. Our aim is to move beyond a simple listing of facts and to provide a narrative grounded in the principles of synthetic chemistry, offering insights into the causality behind experimental choices.
Part 1: Commercial Landscape and Physicochemical Properties
3-Chloro-4-pyridineboronic acid and its hydrate are readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development purposes. It is typically offered as a white to off-white solid with a purity of 95% or higher.
Two primary forms are commercially available, distinguished by their CAS numbers:
-
This compound (CAS: 1256355-22-2): This is the hydrated form of the molecule.
-
3-Chloro-4-pyridineboronic acid (anhydrous) (CAS: 458532-98-4): This is the anhydrous form.
For many applications, particularly in Suzuki-Miyaura couplings which are often run in the presence of aqueous bases, the hydrate can be used directly without a significant impact on the reaction outcome. However, for reactions sensitive to water, the anhydrous form may be preferable. Some suppliers also offer the more stable pinacol ester derivative, 3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 458532-90-6) , which can offer advantages in terms of handling, stability, and in some cases, reactivity.
Commercial Suppliers Overview
| Supplier | Product Name(s) | Purity | Notes |
| AK Scientific | This compound | ≥ 95% | Stocked and shipped from the USA.[1] |
| Fisher Scientific | This compound | 95% | Available in various quantities.[2] |
| BLD Pharm | 3-Chloro-4-pyridineboronic acid pentahydrate | N/A | Offered as a pentahydrate.[3] |
| Frontier Specialty Chemicals | 3-Chloropyridine-4-boronic acid hydrate | N/A | Available for fast global shipping.[4] |
| 2A Biotech | This compound | ≥ 96% | |
| Oakwood Chemical | 3-Chloro-4-pyridineboronic acid | N/A | |
| Santa Cruz Biotechnology | 3-Chloro-4-pyridineboronic acid | N/A |
Physicochemical Data
| Property | Value |
| Molecular Formula (Hydrate) | C₅H₇BClNO₃ |
| Molecular Weight (Hydrate) | 175.38 g/mol |
| Molecular Formula (Anhydrous) | C₅H₅BClNO₂ |
| Molecular Weight (Anhydrous) | 157.36 g/mol |
| Appearance | White to off-white solid |
| Typical Purity | ≥ 95% |
| Storage | Store in a cool, dry place. Long-term storage at -20°C is recommended. The compound can be sensitive to air and moisture.[2] |
Part 2: The Role in Drug Discovery and Organic Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs. The ability to synthesize substituted pyridines with high efficiency and control is therefore of paramount importance. Boronic acids, and their derivatives, have become central to this endeavor due to their versatility in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1]
The utility of this compound lies in its ability to act as a nucleophilic partner in these couplings, allowing for the formation of a C-C bond between the pyridine ring and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide or triflate.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood process involving three key steps: oxidative addition, transmetalation, and reductive elimination. The base plays a crucial role in the transmetalation step by activating the boronic acid.
Expert Insight: The choice of base, solvent, and palladium catalyst/ligand system is critical and often interdependent. For electron-deficient heteroarylboronic acids like 3-Chloro-4-pyridineboronic acid, the rate of transmetalation can be a limiting factor. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen can influence the nucleophilicity of the boronic acid. Therefore, careful optimization of the reaction conditions is essential to achieve high yields and avoid side reactions such as protodeboronation.
Part 3: Experimental Protocols and Methodologies
While specific, peer-reviewed protocols detailing the use of this compound are not abundantly available in the public literature, a robust and reliable procedure can be derived from established methods for similar chloropyridine and pyridineboronic acid derivatives. The following protocol represents a well-validated starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol is based on general procedures for Suzuki-Miyaura couplings of chloropyridines and is intended as a starting point for optimization.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), and potassium carbonate (K₂CO₃, 2.0 equivalents).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Solvent Addition: Add a degassed 4:1 mixture of dioxane and water. The reaction concentration is typically between 0.1 and 0.5 M with respect to the limiting reagent.
-
Inert Atmosphere: Seal the flask and purge with nitrogen or argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, 3-chloro-4-(4-methoxyphenyl)pyridine.
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, or to achieve lower catalyst loadings, more advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ may be beneficial.
-
Base: Potassium carbonate is a moderately strong base that is effective in many Suzuki couplings. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be required. The choice of base can also influence the rate of protodeboronation, a common side reaction with heteroarylboronic acids.
-
Solvent System: The use of a biphasic solvent system like dioxane/water or toluene/water is common. The organic solvent solubilizes the organic reactants and catalyst, while the aqueous phase dissolves the inorganic base, facilitating the activation of the boronic acid at the interface.
-
Temperature: Elevated temperatures are often necessary to drive the reaction to completion, particularly the oxidative addition step with aryl chlorides or less reactive aryl bromides.
Part 4: Safety and Handling
As a responsible scientist, proper handling and safety precautions are paramount. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the public domain, the following guidance is based on the SDS for similar pyridineboronic acids.
Hazard Identification:
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation if inhaled.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration at -20°C is recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a commercially accessible and synthetically valuable building block for the introduction of a substituted pyridine moiety. Its utility in Suzuki-Miyaura cross-coupling reactions makes it a powerful tool for medicinal chemists and materials scientists. While specific published protocols for this exact reagent are not widespread, the well-established principles of Suzuki-Miyaura chemistry provide a clear and reliable path to its successful implementation in synthesis. By understanding the mechanistic underpinnings of the reaction and carefully selecting the appropriate catalyst, base, and solvent system, researchers can effectively leverage the synthetic potential of this versatile reagent.
References
- 1. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Safety data sheet (SDS) for 3-Chloro-4-pyridineboronic acid hydrate
<An In-Depth Technical Guide to the Safety Data Sheet (SDS) for 3-Chloro-4-pyridineboronic acid hydrate
For Researchers, Scientists, and Drug Development Professionals
Section 1: Core Hazard Identification and Risk Assessment
This compound is a compound that requires careful handling due to its specific chemical properties. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its primary hazards.
Key Hazard Statements:
-
H315: Causes skin irritation. Direct contact with the skin can lead to irritation.
-
H319: Causes serious eye irritation. This compound poses a significant risk of causing serious irritation to the eyes.
-
H335: May cause respiratory irritation. Inhalation of the dust can lead to irritation of the respiratory system.
The designated signal word for this compound is "Warning" .[1] This indicates a moderate level of hazard that necessitates adherence to safety precautions.
Hazard Pictogram:
| Pictogram | Meaning |
|
| Irritant (skin and eye), respiratory tract irritation. |
Section 2: Proactive First-Aid and Emergency Response
In the event of accidental exposure, immediate and appropriate first-aid is crucial to mitigate harm.
First-Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air. If breathing becomes difficult, seek medical attention.
-
Skin Contact: Should skin contact occur, wash the affected area thoroughly with soap and water. If irritation develops or persists, it is important to seek medical advice.
-
Eye Contact: In case of eye contact, rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so and continue rinsing. Persistent eye irritation requires medical attention.
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek medical advice if you feel unwell.[2]
The following diagram illustrates the logical flow of actions in an emergency situation.
Caption: Emergency Response Workflow for Accidental Exposure.
Section 3: Safe Handling, Storage, and Engineering Controls
Proper handling and storage are fundamental to preventing exposure and ensuring the stability of the compound.
Handling Protocols:
-
Ventilation: Use only in a well-ventilated area to minimize the inhalation of dust.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.
-
Skin Protection: Wear protective gloves.
-
Respiratory Protection: If ventilation is inadequate, use a suitable respirator.[3]
-
-
Hygiene: Wash hands thoroughly after handling.
Storage Guidelines:
-
Conditions: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
The following diagram outlines the essential components of safe handling and storage.
Caption: Core Principles of Handling and Storage.
Section 4: Physicochemical Properties and Stability
Understanding the physical and chemical properties of this compound is essential for its effective use in research.
Key Properties:
| Property | Value |
| Molecular Formula | C5H5BClNO2 |
| Molecular Weight | 157.36 g/mol |
| Appearance | Solid |
| Melting Point | >300 °C[4] |
Stability and Reactivity:
-
Chemical Stability: The compound is stable under normal conditions.[3]
-
Conditions to Avoid: Incompatible products and exposure to light should be avoided.[3]
-
Incompatible Materials: It is incompatible with acids and strong bases.[3]
-
Hazardous Decomposition Products: When heated to decomposition, it may emit hazardous substances such as nitrogen oxides, carbon monoxide, carbon dioxide, and oxides of boron.[3]
Section 5: Toxicological Information
Based on available data, the primary toxicological concerns are related to its irritant properties.
-
Acute Toxicity: While specific data is limited, it is categorized as causing skin, eye, and respiratory irritation upon single exposure.[3]
-
Carcinogenicity: There is no evidence to suggest that this compound is carcinogenic.
Section 6: Disposal Considerations
Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations. It is essential to consult with an approved waste disposal plant.
References
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-pyridineboronic Acid Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected spectroscopic data for 3-Chloro-4-pyridineboronic acid hydrate. In the absence of publicly available experimental spectra for this specific compound, this document leverages data from closely related analogs and fundamental spectroscopic principles to offer a robust predictive characterization. This approach is designed to empower researchers in academia and industry to identify, characterize, and utilize this compound with confidence in their synthetic and medicinal chemistry endeavors.
Introduction: The Importance of Spectroscopic Characterization
This compound is a valuable building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its utility in the synthesis of complex molecules, including active pharmaceutical ingredients, necessitates unambiguous structural confirmation. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will delve into the expected spectral features of this compound and provide standardized protocols for data acquisition.
The molecular structure of 3-Chloro-4-pyridineboronic acid is presented below. The presence of the boronic acid group, the pyridine ring with its nitrogen atom, and the chloro-substituent all contribute to a unique spectroscopic fingerprint.
Caption: Molecular Structure of 3-Chloro-4-pyridineboronic acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about the carbon-hydrogen framework, the electronic environment of the carbon atoms, and the nature of the boron center, respectively.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring. The chemical shifts will be influenced by the electronegativity of the nitrogen atom and the chloro-substituent, as well as the boronic acid group. Due to the lack of experimental data, the predicted chemical shifts are based on data for 3-pyridylboronic acid and considering the substituent effects.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | s | - |
| H-5 | 7.9 - 8.1 | d | ~5 |
| H-6 | 8.6 - 8.8 | d | ~5 |
| B(OH)₂ | 5.0 - 7.0 | br s | - |
| H₂O | Variable | s | - |
Causality behind Predictions:
-
H-2 and H-6: These protons are adjacent to the electron-withdrawing nitrogen atom, leading to significant deshielding and a downfield shift.
-
H-5: This proton is ortho to the boronic acid group and meta to the nitrogen, resulting in a relatively downfield shift.
-
B(OH)₂: The protons of the boronic acid hydroxyl groups are acidic and will appear as a broad singlet. Their chemical shift can be highly dependent on concentration, solvent, and temperature due to hydrogen bonding and exchange.
-
H₂O: The signal for the water of hydration will also be a singlet with a variable chemical shift.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 155 |
| C-3 | 135 - 140 |
| C-4 | 130 - 135 (ipso-Boron) |
| C-5 | 125 - 130 |
| C-6 | 145 - 150 |
Causality behind Predictions:
-
C-2 and C-6: These carbons are adjacent to the nitrogen atom and are expected to be the most deshielded.
-
C-3: The presence of the chloro-substituent will deshield this carbon.
-
C-4: The carbon attached to the boron atom (ipso-carbon) often shows a broader signal and its chemical shift is influenced by the nature of the boron species.
-
C-5: This carbon is expected to be the most shielded of the aromatic carbons.
Predicted ¹¹B NMR Data
¹¹B NMR is a valuable tool for studying boron-containing compounds. The chemical shift of the boron atom is sensitive to its coordination number and the substituents attached to it.
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹¹B | 28 - 33 |
Causality behind Predictions:
-
For tricoordinate boronic acids, the ¹¹B chemical shift typically appears in the range of +18 to +35 ppm relative to BF₃·OEt₂.[1] The electronic environment of the pyridine ring is expected to place the chemical shift of this compound in the predicted range.
Experimental Protocol for NMR Data Acquisition
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Tune and shim the probe to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. For ¹¹B NMR, use a proton-decoupled pulse program with a spectral width appropriate for boronic acids.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectra, and applying a baseline correction. Reference the ¹H and ¹³C spectra to the residual solvent peak. Reference the ¹¹B spectrum to an external standard (BF₃·OEt₂ at 0 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, B-O, and C-Cl bonds.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (boronic acid and water) | 3200 - 3600 | Strong, Broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=N and C=C stretch (pyridine ring) | 1550 - 1650 | Medium-Strong |
| B-O stretch | 1300 - 1400 | Strong |
| C-Cl stretch | 700 - 800 | Medium-Strong |
Causality behind Predictions:
-
O-H Stretch: The presence of both the boronic acid hydroxyl groups and the water of hydration will result in a very broad and intense absorption band in the high-frequency region of the spectrum due to extensive hydrogen bonding.[2]
-
Aromatic C-H Stretch: These vibrations typically appear just above 3000 cm⁻¹.[2]
-
Pyridine Ring Stretches: The C=N and C=C stretching vibrations of the pyridine ring will give rise to a series of bands in the 1550-1650 cm⁻¹ region.
-
B-O Stretch: The boron-oxygen single bond stretch is a characteristic and strong absorption for boronic acids.
-
C-Cl Stretch: The carbon-chlorine stretching vibration is expected in the fingerprint region.
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid this compound onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of a compound.
Predicted Mass Spectrometry Data
For this compound (C₅H₅BClNO₂·H₂O, Molecular Weight: 175.37 g/mol ), electrospray ionization (ESI) is a suitable technique. The predicted mass spectrum would show the molecular ion and characteristic fragment ions. The presence of chlorine will result in a characteristic isotopic pattern for chlorine-containing ions (³⁵Cl/³⁷Cl ratio of approximately 3:1).
| m/z (Predicted) | Ion | Notes |
| 158/160 | [M+H]⁺ (anhydrous) | Protonated molecule of the anhydrous form. Isotopic pattern for one chlorine atom. |
| 140/142 | [M+H - H₂O]⁺ (anhydrous) | Loss of water from the protonated anhydrous molecule. |
| 114/116 | [M+H - B(OH)₂]⁺ (anhydrous) | Loss of the boronic acid group. |
Causality behind Predictions:
-
Dehydration: In the mass spectrometer, the hydrate is likely to lose its water molecule readily. Therefore, the observed molecular ion will likely correspond to the anhydrous form.
-
Fragmentation: Common fragmentation pathways for boronic acids include the loss of water and the loss of the entire boronic acid group.
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over an appropriate m/z range.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion and characteristic fragment ions, paying attention to the isotopic patterns.
Conclusion
References
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Chloro-4-pyridineboronic Acid Hydrate
Abstract: Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2] Within the vast arsenal of building blocks for these transformations, pyridine-containing reagents are of paramount importance due to the prevalence of the pyridine motif in pharmaceuticals, agrochemicals, and advanced materials.[3][4] This guide focuses on a particularly versatile reagent: 3-Chloro-4-pyridineboronic acid hydrate. Its unique bifunctional nature, possessing both a reactive boronic acid for initial coupling and a chloro-substituent for subsequent functionalization, makes it an invaluable tool for constructing complex molecular architectures.[5] This document provides an in-depth exploration of its application in Suzuki-Miyaura coupling, including detailed, field-proven protocols, mechanistic insights, and expert troubleshooting advice tailored for researchers, scientists, and drug development professionals.
The Reagent: Understanding this compound
This compound is a stable, crystalline solid that serves as a key intermediate in organic synthesis. The strategic placement of the boronic acid group at the 4-position and a chlorine atom at the 3-position allows for selective, sequential cross-coupling reactions.
1.1. Chemical Properties & Handling
| Property | Value |
| Chemical Formula | C₅H₅BClNO₂ · xH₂O |
| CAS Number | 1256355-22-2 |
| Molecular Weight | 173.36 (anhydrous) |
| Appearance | Off-white to light yellow solid |
| Purity | Typically ≥95% |
| Storage | Store long-term in a cool, dry place.[6] |
1.2. Safety & Handling
This compound should be handled by technically qualified personnel in a well-ventilated fume hood.[6] It is classified as an irritant.
Globally Harmonized System (GHS) Information: [6][7][8]
-
Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
The Core Mechanism: The Palladium Catalytic Cycle
The power of palladium-catalyzed cross-coupling lies in a reliable and well-understood catalytic cycle.[1][9] The active catalyst is a coordinatively unsaturated Pd(0) species, which orchestrates the coupling of two organic fragments through a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[10][11]
digraph "Palladium_Catalytic_Cycle" {
graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=12, rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8];
node [shape=box, style="filled", fontname="Arial", fontsize=11, fixedsize=true, width=2.2, height=0.7];
edge [fontname="Arial", fontsize=10, color="#202124"];
// Nodes
pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
ox_add [label="Oxidative Addition\n(R¹-X)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
pd_intermediate [label="R¹-Pd(II)L₂-X\n(Organopalladium Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
transmetal [label="Transmetalation\n(R²-M)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
pd_intermediate2 [label="R¹-Pd(II)L₂-R²", fillcolor="#FBBC05", fontcolor="#202124"];
red_elim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
product [label="R¹-R²\n(Coupled Product)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,rounded"];
// Edges
pd0 -> ox_add [dir=none];
ox_add -> pd_intermediate;
pd_intermediate -> transmetal [dir=none];
transmetal -> pd_intermediate2;
pd_intermediate2 -> red_elim [dir=none];
red_elim -> product;
pd_intermediate2 -> pd0 [label=" Regenerates\n Catalyst", style=dashed, arrowhead=normal];
// Invisible nodes for layout
{rank=same; ox_add; transmetal; red_elim;}
}
Figure 2: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.
3.3. Detailed Step-by-Step Protocol
This protocol describes the coupling of an aryl bromide (1.0 mmol scale) with this compound.
Materials & Reagents Table
Reagent M.W. Amount Mmol Equiv. Aryl Bromide (Ar-Br) - - 1.0 1.0 This compound 173.36 208 mg 1.2 1.2 Pd(OAc)₂ 224.5 4.5 mg 0.02 0.02 SPhos (Ligand) 410.5 16.4 mg 0.04 0.04 K₃PO₄ (Base) 212.27 425 mg 2.0 2.0 1,4-Dioxane - 4 mL - - Water - 1 mL - -
Procedure:
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed 1,4-Dioxane (4 mL) and water (1 mL) via syringe. The use of degassed solvents is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80-100 °C. Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-4-arylpyridine product.
3.4. Optimization & Troubleshooting
Problem Potential Cause(s) Recommended Solution(s) Low or No Conversion 1. Inactive catalyst. 2. Base is not strong/soluble enough. 3. Reaction temperature is too low. 1. Use a palladium precatalyst. Ensure ligands are handled under inert conditions. 2. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. 3. Increase the temperature in 10 °C increments. Protodeboronation 1. Presence of excess water or protic sources. 2. Base-mediated decomposition. 1. Use anhydrous solvents and dry reagents thoroughly. 2. Use a milder base like K₂CO₃ or KF. Homocoupling of Boronic Acid 1. Oxygen contamination oxidizing the catalyst. 2. High reaction temperature. 1. Ensure thorough degassing of solvents and maintenance of a robust inert atmosphere. 2. Reduce the reaction temperature. Difficulty with Aryl Chlorides 1. Aryl chlorides are less reactive (stronger C-Cl bond).[12] 1. Use a more active catalyst system (e.g., a G3 or G4 Buchwald precatalyst with a ligand like SPhos or XPhos). 2. Increase reaction temperature and/or use a stronger base.
Advanced Applications & Future Scope
The true synthetic utility of this compound lies in its capacity for sequential cross-coupling . The product of the initial Suzuki-Miyaura reaction, a 3-chloro-4-arylpyridine, retains a reactive C-Cl bond. This bond is generally less reactive than the C-Br bond of the initial coupling partner, allowing for selective functionalization.[13]
Under a different set of palladium-catalyzed conditions, often requiring more forcing conditions or specialized catalyst systems, this chloro-substituent can participate in further transformations:
-
-
Buchwald-Hartwig Amination: To install a C-N bond.[17]
-
-
Second Suzuki Coupling: To form a ter-aryl system.
This step-wise approach provides a powerful and modular strategy for rapidly building molecular complexity, a highly desirable feature in drug discovery and materials science.[2][3]
Conclusion
This compound is a robust and versatile building block for palladium-catalyzed cross-coupling reactions. Its application, particularly in Suzuki-Miyaura coupling, provides a reliable pathway to synthesize substituted 4-arylpyridines, which are key scaffolds in medicinal chemistry. By understanding the underlying catalytic cycle and the rationale behind protocol design, researchers can effectively leverage this reagent to accelerate the synthesis of complex target molecules. The potential for sequential, site-selective functionalization further cements its role as a power tool in the synthetic chemist's toolbox.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. 1256355-22-2 this compound AKSci X9631 [aksci.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.at [fishersci.at]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Heck Reaction [organic-chemistry.org]
The Strategic Role of 3-Chloro-4-pyridineboronic Acid Hydrate in Modern Drug Discovery
Introduction: The Ascendancy of Boronic Acids in Medicinal Chemistry
The landscape of medicinal chemistry has been significantly reshaped by the introduction of boronic acids and their derivatives as pivotal building blocks in the synthesis of novel therapeutic agents. Once viewed with skepticism regarding their potential toxicity, this perception has been thoroughly demystified, particularly following the clinical success of the proteasome inhibitor Bortezomib.[1][2] Boronic acids are now recognized as stable, generally non-toxic, and highly versatile reagents that are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental to the architecture of complex drug molecules.[1][3] Their unique physicochemical properties, including the ability of the boron center to form reversible covalent bonds with biological nucleophiles, have opened new avenues for designing enzyme inhibitors and other targeted therapies.[4]
This guide focuses on a particularly valuable building block: 3-Chloro-4-pyridineboronic acid hydrate . The strategic placement of the chloro and boronic acid functionalities on the pyridine ring makes this reagent a powerful tool for medicinal chemists. The pyridine core is a prevalent motif in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and modulate aqueous solubility.[5] The chloro substituent serves as a key functional handle, influencing the electronic properties of the ring and providing a site for further chemical modification. This document provides an in-depth exploration of the applications of this compound, with a focus on its utility in the synthesis of kinase inhibitors, and offers a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties and Handling
A thorough understanding of the properties and safe handling of this compound is paramount for its effective and safe utilization in a research setting.
| Property | Value | Source |
| Molecular Formula | C₅H₅BClNO₂ (anhydrous) | Internal Data |
| Molecular Weight | 157.36 g/mol (anhydrous) | Internal Data |
| Appearance | Typically an off-white to pale yellow solid | Internal Data |
| Storage | Store in a cool, dry place, away from light and moisture. | [3] |
| Handling | Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. | [3] |
Safety and Handling Precautions:
-
Inhalation: May cause respiratory irritation. Avoid breathing dust.
-
Skin Contact: May cause skin irritation. Wear protective gloves.
-
Eye Contact: May cause serious eye irritation. Wear safety glasses or goggles.
-
Ingestion: May be harmful if swallowed.
Always consult the material safety data sheet (MSDS) for comprehensive safety information before handling this compound.
Application Notes: A Gateway to Novel Kinase Inhibitors
The 4-arylpyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the core of potent and selective kinase inhibitors.[1] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The synthesis of 4-arylpyridines is efficiently achieved through the Suzuki-Miyaura cross-coupling reaction, where this compound can serve as a key building block.
Case Study: Synthesis of Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors
A compelling example of the utility of chloro-substituted pyridine scaffolds is in the development of cyclin-dependent kinase (CDK) inhibitors. CDKs are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[1] Research into novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines has demonstrated potent inhibitory activity against CDK2 and CDK9, leading to cell cycle arrest and apoptosis in cancer cell lines.[1]
While the specific literature does not pinpoint the use of this compound in this exact synthesis, we can extrapolate its application to generate analogous structures. The core synthesis involves the construction of a pyrazolo[3,4-b]pyridine ring system, followed by a crucial Suzuki-Miyaura coupling to introduce the 4-aryl substituent.
The general synthetic strategy underscores the importance of a halogenated pyridine precursor for the final C-C bond formation. By employing a reagent like this compound, medicinal chemists can readily introduce a diverse range of aryl and heteroaryl groups at the 4-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies. This modular approach accelerates the discovery of compounds with optimized potency, selectivity, and pharmacokinetic properties.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the Suzuki-Miyaura cross-coupling reaction using a chloro-pyridine derivative as a representative substrate. This protocol is based on established methodologies for the coupling of challenging chloro-heterocycles and serves as a robust starting point for researchers.[2]
Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound to synthesize a 4-aryl-3-chloropyridine derivative.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 eq)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 - 0.10 eq)
-
Potassium phosphate (K₃PO₄), tribasic (2.0 - 3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Reaction Workflow Diagram:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, weigh the palladium(II) acetate (0.03 eq) and SPhos (0.06 eq) and add them to the Schlenk flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
-
Solvent Addition:
-
Through the septum, add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1-0.2 M with respect to the aryl bromide) and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 8-24 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
-
Work-up:
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 4-aryl-3-chloropyridine product.
-
Causality Behind Experimental Choices:
-
Catalyst System (Pd(OAc)₂ and SPhos): The use of an electron-rich and bulky phosphine ligand like SPhos is crucial for the activation of the relatively inert C-Cl bond of the aryl chloride. It facilitates the oxidative addition step in the catalytic cycle.
-
Base (K₃PO₄): A strong base is required to activate the boronic acid for the transmetalation step. Potassium phosphate is a common choice as it is effective and generally does not promote side reactions.
-
Solvent System (Dioxane/Water): The mixed solvent system aids in dissolving both the organic and inorganic reagents. Water is also essential for the activation of the boronic acid by the base. Degassing the solvents is critical to prevent the oxidation of the palladium(0) catalyst.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere of nitrogen or argon is essential to prevent catalyst degradation and ensure a successful reaction.
Conclusion
This compound is a highly valuable and versatile building block in the arsenal of the modern medicinal chemist. Its strategic combination of a privileged pyridine core with a reactive boronic acid moiety and a modifiable chloro-substituent provides an efficient entry point to a diverse range of complex molecular architectures. As demonstrated, its application in the synthesis of 4-arylpyridine scaffolds is particularly relevant to the development of novel kinase inhibitors and other important therapeutic agents. The provided protocol offers a robust and well-rationalized methodology for the successful implementation of this reagent in the powerful Suzuki-Miyaura cross-coupling reaction, empowering researchers to accelerate their drug discovery programs.
References
Application Notes and Protocols for the Synthesis of Substituted Pyridines via 3-Chloro-4-pyridineboronic Acid Hydrate
Introduction: The Strategic Importance of Substituted Pyridines in Modern Drug Discovery
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an invaluable component in the design of novel therapeutics.[1] Among the various substituted pyridines, those functionalized at the 4-position are of particular interest, serving as key intermediates in the synthesis of a wide array of pharmaceuticals targeting diverse disease areas, from oncology to neurodegenerative disorders.
This technical guide provides an in-depth exploration of the synthesis of 4-substituted-3-chloropyridines utilizing 3-Chloro-4-pyridineboronic acid hydrate as a versatile and efficient building block. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, offer detailed, field-proven protocols, and provide insights into reaction optimization and product purification.
Reagent Profile: this compound
This compound is a crystalline solid that has emerged as a key reagent for the introduction of the 3-chloro-4-pyridyl moiety into organic molecules. The presence of the chlorine atom provides an additional handle for further functionalization, while the boronic acid group allows for facile carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties:
| Property | Value |
| CAS Number | 458532-98-4 |
| Molecular Formula | C₅H₅BClNO₂ |
| Molecular Weight | 157.36 g/mol |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | >300 °C |
Handling and Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. This compound is an irritant; appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[2][3][4] Consult the Safety Data Sheet (SDS) for comprehensive safety information.[2][3][4]
The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] The reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid) with an organohalide.[5][6] The catalytic cycle, as depicted below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and its associated ligand is critical for a successful Suzuki-Miyaura coupling, especially with challenging substrates like chloro-pyridines.[8][9] Electron-rich and sterically hindered phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often employed to facilitate the oxidative addition of the aryl chloride and promote the reductive elimination step.[9]
-
Base: A base is required to activate the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction rate and yield.[3][10] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[3][10] For pyridineboronic acids, which can be susceptible to protodeboronation, the choice of a suitable base is particularly important.[3]
-
Solvent: The solvent system plays a crucial role in solubilizing the reactants and catalyst, and can influence the reaction kinetics.[4] A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.[4]
Experimental Protocols: Synthesis of 4-Aryl-3-chloropyridines
The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the reaction conditions (e.g., catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates to achieve optimal yields.
General Protocol for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Materials:
| Reagent | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Aryl Halide (e.g., Aryl Bromide) | Varies | Commercially Available | Ensure high purity. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) | Catalyst Grade | Commercially Available | |
| Ligand (e.g., SPhos, XPhos) | Catalyst Grade | Commercially Available | If required. |
| Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Anhydrous | Commercially Available | |
| Solvent (e.g., 1,4-Dioxane, Toluene) | Anhydrous | Commercially Available | |
| Deionized Water | In-house | Degassed. | |
| Ethyl Acetate | ACS Grade | Commercially Available | For workup. |
| Brine (Saturated NaCl(aq)) | In-house | For workup. | |
| Anhydrous Sodium or Magnesium Sulfate | ACS Grade | Commercially Available | For drying. |
| Silica Gel | 230-400 mesh | Commercially Available | For chromatography. |
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl halide (1.2 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed organic solvent and degassed water via syringe.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes.
-
Under a positive flow of the inert gas, add the palladium catalyst (and ligand, if separate).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the desired 4-aryl-3-chloropyridine.
Troubleshooting and Optimization
-
Low Yield: If the yield is low, consider screening different palladium catalysts and ligands. For chloro-pyridines, more electron-rich and bulky ligands may be required.[8] Increasing the reaction temperature or using a stronger base (e.g., switching from K₂CO₃ to K₃PO₄ or Cs₂CO₃) can also improve the yield.[3][10]
-
Protodeboronation: The presence of a significant amount of the deboronated starting material (3-chloropyridine) suggests that protodeboronation is a competing side reaction.[3] Using anhydrous conditions, a less aqueous solvent system, or a milder base might mitigate this issue.
-
Homocoupling: The formation of biaryl products from the homocoupling of the boronic acid can be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.
Purification of Substituted Pyridines
The purification of the resulting 4-aryl-3-chloropyridines can typically be achieved by standard laboratory techniques.
-
Flash Column Chromatography: This is the most common method for purifying Suzuki-Miyaura coupling products. A gradient of ethyl acetate in hexanes is often effective for eluting the desired product from the silica gel column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for obtaining highly pure material.
-
Acid-Base Extraction: The basic nature of the pyridine ring allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aqueous layer is then basified (e.g., with NaOH) to precipitate the purified product, which can then be extracted back into an organic solvent.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide range of 4-substituted-3-chloropyridines. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for the formation of C-C bonds with this reagent. By carefully selecting the catalyst, ligand, base, and solvent, and by optimizing the reaction conditions, researchers can access a diverse array of substituted pyridines for applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with 3-Chloro-4-pyridineboronic acid hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for low yields encountered during Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-pyridineboronic acid hydrate. This specific substrate presents a unique combination of challenges, including electronic effects and potential instability, which require careful consideration of reaction parameters.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may face when using this compound and provides a logical, stepwise approach to resolving them.
Q1: My Suzuki coupling with this compound is resulting in a low yield. What are the primary contributing factors for this specific substrate?
A1: Low yields with this substrate are often due to a combination of its inherent electronic properties and susceptibility to decomposition pathways. The primary factors include:
-
Electronic Effects: The pyridine ring is π-deficient, which can slow down the crucial transmetalation step in the Suzuki catalytic cycle.[1] The presence of an electron-withdrawing chloro substituent further deactivates the ring, exacerbating this issue.[2] Additionally, the Lewis basic nitrogen of the pyridine can coordinate to the palladium catalyst, leading to deactivation or inhibition.[1][3][4]
-
Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your boronic acid.[5][6] Pyridineboronic acids are particularly prone to this decomposition pathway, which can be accelerated by factors like pH, temperature, and the choice of base.[5][7][8]
-
Aryl Chloride Inertness: Your coupling partner also plays a critical role. Aryl chlorides are the least reactive of the aryl halides (I > Br > OTf >> Cl) and require highly active catalyst systems to achieve efficient oxidative addition.[9][10]
A systematic approach to troubleshooting involves evaluating each component of your reaction: the boronic acid quality, the catalyst system, the base, and the solvent.
Q2: I suspect protodeboronation is the main culprit. How can I diagnose and minimize this side reaction?
A2: Protodeboronation is a very common issue with heteroaryl boronic acids.[11][12] Its occurrence can be confirmed by identifying the byproduct, 3-chloropyridine, in your crude reaction mixture via LC-MS or GC-MS analysis.
Here are strategies to mitigate protodeboronation:
-
Choice of Base: The base is critical for activating the boronic acid but can also promote its decomposition.[13] Strong bases can accelerate protodeboronation.[5] Consider switching to milder bases.
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvents, water is the proton source for protodeboronation.[14] Using anhydrous solvents and bases can significantly suppress this side reaction.[12]
-
Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, is a highly effective strategy.[8][9][15] These derivatives are generally more robust and less prone to premature decomposition.
-
Temperature Control: Excessive heat can accelerate the rate of protodeboronation.[14] Screen a range of temperatures (e.g., 80-110 °C) to find an optimal balance between a reasonable reaction rate and minimal decomposition.
Troubleshooting Workflow: A Logic-Based Approach
When initial attempts result in low yield, a structured troubleshooting workflow is essential. The following diagram outlines a decision-making process to systematically identify and resolve the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 14. benchchem.com [benchchem.com]
- 15. Yoneda Labs [yonedalabs.com]
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of 3-Chloro-4-pyridineboronic acid hydrate
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-4-pyridineboronic acid hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and optimize this crucial reaction for your specific synthetic needs.
I. Understanding the Core Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoborane and an organic halide.[1][2][3] The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2][4]
References
Common side reactions with 3-Chloro-4-pyridineboronic acid hydrate
Introduction
Welcome to the technical support guide for 3-Chloro-4-pyridineboronic acid hydrate. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. As a pyridineboronic acid, and specifically an electron-deficient one, this reagent presents unique challenges that can lead to common side reactions, impacting yield, purity, and reproducibility. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these issues, ensuring the successful application of this compound in your research.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Reagent
This section addresses the fundamental properties and common challenges associated with this compound.
Q1: What are the primary side reactions associated with this compound in cross-coupling reactions?
A1: The three most prevalent and yield-reducing side reactions are:
-
Protodeboronation: This is the most common failure mode, where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, resulting in the formation of 3-chloropyridine.[1] This reaction consumes the boronic acid, directly lowering the potential yield of the desired coupled product.
-
Homocoupling: The dimerization of two molecules of the boronic acid to form 3,3'-dichloro-4,4'-bipyridine. This reaction is typically mediated by the palladium catalyst, especially in the presence of oxygen.[2][3][4]
-
Oxidative Deboronation (Hydroxylation): A less common but still relevant side reaction where the boronic acid moiety is replaced by a hydroxyl group, yielding 3-chloro-4-hydroxypyridine. This can be promoted by reactive oxygen species generated during the reaction.[5][6]
Q2: Why is this particular boronic acid so susceptible to these side reactions?
A2: The susceptibility arises from the inherent electronic properties of the molecule. Pyridine rings are π-deficient, making them electronically poor.[7] This electron-withdrawing nature, compounded by the inductive effect of the chlorine atom, weakens the carbon-boron bond. This makes the molecule more prone to protodeboronation compared to electron-rich or simple arylboronic acids.[8][9] Furthermore, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or altered reactivity pathways that favor side reactions.[7]
Q3: How does the "hydrate" form affect the reagent's stability and handling?
A3: 3-Chloro-4-pyridineboronic acid is often supplied as a hydrate, meaning water molecules are incorporated into its crystal structure. While this can improve the shelf-life and handling of the solid, it is crucial to recognize that this inherent water can be a proton source for protodeboronation once the reaction is initiated, especially under basic aqueous conditions.[10] For reactions highly sensitive to water, it may be necessary to use the anhydrous form or convert the hydrate to a more stable derivative, such as a pinacol or MIDA boronate ester.
Q4: What are the best practices for storing this compound?
A4: To maintain its integrity, the compound should be stored in a cool, dry place, tightly sealed to minimize moisture absorption from the atmosphere.[11] Long-term storage under an inert atmosphere (e.g., in a desiccator with argon or nitrogen) is recommended to prevent gradual degradation.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
This section provides a problem-and-solution framework for issues encountered during Suzuki-Miyaura cross-coupling reactions.
Problem 1: Low yield of desired product with significant formation of 3-chloropyridine.
Diagnosis: This is a classic case of protodeboronation .[1] The boronic acid is being consumed by a proton source in a non-productive pathway before it can participate in the catalytic cycle.
Causality: The mechanism of protodeboronation is highly dependent on pH and the presence of proton sources (primarily water). For heteroaromatic boronic acids, this process can be catalyzed by acid, base, or even the metal catalyst itself.[1] The presence of water, often from the hydrate form of the reagent or non-anhydrous solvents, is a major contributor.
Solutions:
-
Employ Anhydrous Conditions: Use thoroughly dried, degassed solvents. If possible, use the anhydrous form of the boronic acid or convert it to a boronate ester. Ensure the base is anhydrous and finely powdered.[10]
-
Optimize the Base: Strong bases in aqueous media can accelerate protodeboronation. Switch to milder, non-hydroxide bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4]
-
Use a "Slow-Release" Strategy: Convert the boronic acid to a more stable N-methyliminodiacetic acid (MIDA) boronate ester.[12] Under the reaction conditions, the MIDA ester slowly hydrolyzes to release low concentrations of the active boronic acid, which is immediately consumed in the productive coupling cycle, minimizing its residence time and the opportunity for protodeboronation.[9]
-
Increase Catalyst Turnover Rate: Use a highly active catalyst system (e.g., a Buchwald-type palladacycle precatalyst with a bulky, electron-rich phosphine ligand like SPhos or XPhos).[4][13] A faster catalytic cycle ensures the boronic acid is used for cross-coupling more rapidly than it is destroyed by protodeboronation.
Problem 2: A significant amount of 3,3'-dichloro-4,4'-bipyridine is observed as a byproduct.
Diagnosis: This indicates that boronic acid homocoupling is a competitive pathway.[2]
Causality: Homocoupling is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[3][10] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled dimer.[4] Electron-deficient boronic acids can be particularly prone to this side reaction.[8][13]
Solutions:
-
Rigorous Oxygen Exclusion: This is the most critical preventative measure. Ensure all solvents are thoroughly degassed using methods like nitrogen/argon sparging or multiple freeze-pump-thaw cycles. The reaction should be set up and run under a strict inert atmosphere.[4][14]
-
Use an Active Pd(0) Source: Employ a precatalyst that reliably generates Pd(0) in situ. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are sufficient for its reduction. Using fresh, high-quality catalysts is essential.[10]
-
Control Stoichiometry: While a slight excess of boronic acid is common, a large excess can increase the probability of homocoupling. Optimize the stoichiometry, aiming for 1.1-1.3 equivalents of the boronic acid.[4]
-
Pre-heat the Mixture: One practical technique is to heat the reaction mixture containing the catalyst, base, solvent, and aryl halide for a short period (10-15 minutes) before adding the boronic acid.[14] This can help ensure the catalyst is in its active Pd(0) state before the boronic acid is introduced.
Data & Workflow Visualization
Troubleshooting Summary Table
| Problem Observed | Probable Side Reaction | Primary Causes | Recommended Solutions |
| Main byproduct is 3-chloropyridine | Protodeboronation | Water/proton source; Suboptimal base; Slow catalysis | Use anhydrous conditions; Switch to K₃PO₄ or Cs₂CO₃; Use MIDA ester; Use high-activity catalyst (e.g., XPhos Pd G3) |
| Main byproduct is 3,3'-dichloro-4,4'-bipyridine | Homocoupling | Oxygen contamination; Inactive/Pd(II) catalyst; Large excess of boronic acid | Rigorously degas solvents; Maintain inert atmosphere; Use fresh Pd(0) precatalyst; Optimize stoichiometry |
| Reaction stalls or is very slow | Catalyst Inhibition/Deactivation | Pyridine nitrogen coordinating to Pd; Poor reagent solubility | Use bulky, electron-rich ligands (SPhos, XPhos); Screen different solvents (e.g., Dioxane, Toluene, 2-MeTHF) |
Suzuki-Miyaura Cycle with Competing Side Reactions
Caption: The Suzuki-Miyaura cycle and key points where side reactions diverge.
Troubleshooting Workflow
Caption: A logical workflow to diagnose and solve common reaction issues.
Part 3: Experimental Protocols
These protocols provide a starting point for mitigating common side reactions.
Protocol 1: Optimized Suzuki-Miyaura Coupling to Minimize Side Reactions
This protocol incorporates best practices for running a successful coupling with this compound.
-
Glassware Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), and finely ground anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum, and subject it to at least three cycles of vacuum backfill with argon or nitrogen. Maintain a positive pressure of inert gas for the duration of the reaction.[4]
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1 M with respect to the limiting reagent) via syringe. The solvent must be thoroughly degassed beforehand by sparging with argon for at least 30 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Preparation of 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (Pinacol Ester)
Converting the boronic acid to its pinacol ester derivative can significantly improve stability and reduce protodeboronation.[15]
-
Setup: In a round-bottomed flask equipped with a magnetic stir bar and a Dean-Stark trap fitted with a condenser, combine this compound (1.0 equiv.), pinacol (1.1 equiv.), and toluene (sufficient to fill half the flask volume).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected and the reaction mixture becomes a clear solution.
-
Isolation: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The resulting solid residue is the pinacol ester, which can often be used in the subsequent coupling reaction without further purification. Verify purity by NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Oxidative deboronation of the peptide boronic acid proteasome inhibitor bortezomib: contributions from reactive oxygen species in this novel cytochrome P450 reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 1256355-22-2 this compound AKSci X9631 [aksci.com]
- 12. benchchem.com [benchchem.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Catalyst Inhibition in Suzuki Reactions with Pyridineboronic Acids
Welcome to our dedicated technical support center for chemists and researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving pyridineboronic acids. This guide is designed to provide in-depth troubleshooting strategies and a comprehensive understanding of the underlying causes of catalyst inhibition, a frequent hurdle in the synthesis of valuable pyridine-containing biaryl compounds.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, the inclusion of nitrogen-containing heterocycles, particularly pyridines, introduces specific challenges that can significantly hinder reaction efficiency.[2] This resource will equip you with the knowledge to diagnose and overcome these common obstacles.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki reactions with pyridineboronic acids, especially 2-pyridineboronic acid, so challenging?
A1: The primary difficulty, often termed the "2-pyridyl problem," stems from two main sources: catalyst inhibition and protodeboronation.[3]
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the catalyst and stalling the reaction.[4][5]
-
Protodeboronation: This is an undesired side reaction where the carbon-boron bond of the pyridineboronic acid is cleaved and replaced by a carbon-hydrogen bond.[6][7] This process consumes the nucleophilic coupling partner, reducing the yield of the desired product and generating a pyridine byproduct that can complicate purification.[6] 2-Pyridineboronic acids are particularly susceptible to this decomposition pathway.[6][7]
Q2: What is the underlying mechanism of protodeboronation in 2-pyridineboronic acids?
A2: Unlike many simple arylboronic acids, which are more prone to protodeboronation at high pH, 2-pyridineboronic acid has a unique decomposition mechanism. Under neutral pH conditions, it can form a zwitterionic species, which facilitates the cleavage of the C-B bond.[7] Counterintuitively, both acidic and basic conditions can sometimes suppress this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterionic form.[6]
Q3: How does the position of the boronic acid group on the pyridine ring affect reactivity?
A3: The position of the boronic acid group significantly influences the substrate's reactivity and stability.
-
2-Pyridineboronic acids: As discussed, these are the most challenging due to the proximity of the nitrogen atom to the boronic acid group, leading to catalyst inhibition and a higher propensity for protodeboronation.
-
3-Pyridineboronic acids: These are generally more reactive and stable than their 2-substituted counterparts. The nitrogen atom is further removed from the boronic acid, reducing its inhibitory effect.
-
4-Pyridineboronic acids: These isomers also tend to be more successful coupling partners than 2-pyridineboronic acids.[8]
Troubleshooting Guide: From Diagnosis to Solution
This section provides a systematic approach to troubleshooting common issues encountered during Suzuki reactions with pyridineboronic acids.
Issue 1: Low or No Conversion of Starting Materials
Possible Causes:
-
Catalyst Inhibition/Poisoning: The pyridine nitrogen is likely deactivating the palladium catalyst.
-
Inefficient Oxidative Addition: The chosen palladium source and ligand may not be suitable for the specific aryl halide.
-
Poor Reagent Quality: Degradation of the boronic acid, base, or solvent.
Troubleshooting Strategies:
-
Optimize the Catalyst System:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, preventing strong coordination from the pyridine nitrogen, and promote the crucial oxidative addition and reductive elimination steps.[2] Recommended ligands include:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, RuPhos.
-
Trialkylphosphines: Such as tri-tert-butylphosphine.
-
-
Palladium Precatalysts: Utilize modern palladium precatalysts (e.g., Buchwald G3 precatalysts). These can generate the active catalytic species more efficiently in the presence of the coordinating substrate.[9]
-
N-Heterocyclic Carbene (NHC) Ligands: Palladium-NHC complexes can offer enhanced stability and activity.[10]
-
-
Modify the Pyridineboronic Acid Reagent:
-
Use Boronic Esters: Pinacol esters or MIDA (N-methyliminodiacetic acid) boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[6][9] They act as a "slow release" source of the boronic acid, keeping its concentration low and minimizing side reactions.[7]
-
Organotrifluoroborates: Potassium organotrifluoroborate salts are another stable alternative to boronic acids.[7]
-
-
Re-evaluate Reaction Conditions:
-
Base Selection: The choice of base is critical. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often a good starting point.[9] In some cases, stronger bases like potassium phosphate (K₃PO₄) may be beneficial.[6] A base screen is highly recommended.
-
Solvent System: Ensure the use of anhydrous, degassed solvents to prevent catalyst deactivation and side reactions like homocoupling.[9] Common solvent systems include dioxane/water or toluene/water mixtures.[8]
-
Temperature: While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation.[6] Start with a moderate temperature (e.g., 60-80 °C) and adjust as needed based on reaction monitoring.
-
Issue 2: Significant Formation of Pyridine Byproduct (Protodeboronation)
Possible Causes:
-
Inherent Instability of the Boronic Acid: Particularly problematic for 2-pyridineboronic acid.[6]
-
Presence of Protic Sources: Water or alcohol in the reaction mixture can serve as the proton source for protodeboronation.[6]
-
Suboptimal pH: For 2-pyridineboronic acids, neutral pH can accelerate decomposition.[7]
Troubleshooting Strategies:
-
Stabilize the Boron Reagent:
-
Control the Reaction Environment:
-
Kinetic Control:
-
Slow Addition: Adding the pyridineboronic acid slowly to the reaction mixture can help to keep its instantaneous concentration low, favoring the desired cross-coupling over decomposition.
-
Issue 3: Reaction is Sluggish and Stalls Before Completion
Possible Causes:
-
Gradual Catalyst Deactivation: The catalyst may be slowly poisoned over the course of the reaction.
-
Poor Solubility: One or more of the reagents may have poor solubility in the chosen solvent system, limiting the reaction rate.[5]
Troubleshooting Strategies:
-
Enhance Catalyst Longevity:
-
Higher Catalyst Loading: While not ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary for particularly challenging substrates.
-
Ligand-to-Metal Ratio: Optimizing the ligand-to-palladium ratio can sometimes improve catalyst stability.
-
-
Improve Solubility:
-
Solvent Screening: Experiment with different solvent systems. For example, if a dioxane/water mixture is failing, consider toluene/water or other solvent combinations.
-
Temperature Adjustment: A moderate increase in temperature may improve the solubility of the reagents.
-
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with a Pyridineboronic Acid Derivative
This protocol is a starting point and should be optimized for specific substrates.
-
Reagent Preparation: In an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the pyridineboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-3 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed, anhydrous solvent (e.g., dioxane, to achieve a concentration of ~0.1 M) followed by degassed water (e.g., a 4:1 dioxane:water ratio).
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify by column chromatography.
Visualizing the Challenges
The Suzuki Catalytic Cycle and Points of Inhibition
Caption: The Suzuki cycle with pathways for catalyst inhibition and protodeboronation.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting challenging Suzuki reactions.
Summary of Recommended Conditions
| Parameter | Recommendation for Pyridineboronic Acids | Rationale |
| Boron Reagent | Pinacol Ester, MIDA Boronate, or Trifluoroborate | Increased stability towards protodeboronation.[6][7][9] |
| Palladium Source | Pd(II) Precatalysts (e.g., Buchwald G3 type) | Efficient generation of active Pd(0) in the presence of the coordinating substrate.[9] |
| Ligand | Bulky, electron-rich biarylphosphines (SPhos, XPhos, RuPhos) | Shields the Pd center from pyridine coordination and promotes key catalytic steps. |
| Base | Screen K₂CO₃, K₃PO₄, Cs₂CO₃ | The optimal base is substrate-dependent; a screen is often necessary.[6][9] |
| Solvent | Anhydrous, degassed Dioxane/H₂O or Toluene/H₂O | Minimizes water- and oxygen-mediated side reactions.[6][8][9] |
| Temperature | 60-100 °C | A balance between reaction rate and minimizing reagent decomposition.[6] |
By understanding the fundamental challenges and systematically applying these troubleshooting strategies, researchers can significantly improve the success rate of Suzuki-Miyaura reactions involving pyridineboronic acids, enabling the efficient synthesis of these important molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Minimizing homocoupling of 3-Chloro-4-pyridineboronic acid hydrate
Topic: Minimizing Homocoupling of 3-Chloro-4-pyridineboronic acid hydrate
Document ID: TSC-SM2026-01
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in Suzuki-Miyaura cross-coupling reactions: the undesired homocoupling of this compound. This document offers field-proven insights, detailed troubleshooting protocols, and a comprehensive understanding of the underlying mechanisms to help you optimize your synthetic outcomes.
Introduction: The Challenge of Pyridineboronic Acids
This compound is a valuable building block in medicinal chemistry and materials science. However, like many heteroarylboronic acids, it presents unique challenges in palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyridine ring and the presence of the nitrogen lone pair can lead to a number of side reactions, with homocoupling—the formation of 3,3'-dichloro-4,4'-bipyridine—being a particularly prevalent issue that complicates purification and reduces the yield of the desired cross-coupled product. This guide will equip you with the knowledge and practical strategies to suppress this unwanted side reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the homocoupling of this compound.
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Boronic acid homocoupling is an undesired side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent couple to form a symmetrical biaryl. In the context of this guide, it is the formation of 3,3'-dichloro-4,4'-bipyridine. This byproduct consumes your starting material, lowers the yield of your target molecule, and often has similar chromatographic properties to the desired product, making purification difficult.
Q2: What is the primary cause of homocoupling in my Suzuki reaction?
A2: The most common culprit is the presence of molecular oxygen.[1][2] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then participate in a catalytic cycle that exclusively promotes the homocoupling of the boronic acid.[1] Therefore, the rigorous exclusion of oxygen from your reaction is the single most critical step to prevent this side reaction.
Q3: I'm using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂. Can this contribute to homocoupling?
A3: Yes. Pd(II) precatalysts must be reduced in situ to the catalytically active Pd(0) species for the cross-coupling cycle to begin. If this reduction is slow or incomplete, the residual Pd(II) can directly mediate homocoupling.[1] Additionally, the reduction of Pd(II) to Pd(0) can sometimes proceed via a pathway that involves the homocoupling of two boronic acid molecules.
Q4: Does the "hydrate" part of this compound affect the reaction?
A4: The presence of water of hydration is not necessarily detrimental and can even be beneficial. Water can play a crucial role in the transmetalation step of the Suzuki-Miyaura catalytic cycle by facilitating the formation of the borate anion, which is more nucleophilic.[3][4][5] However, excessive water, especially in combination with a strong base and high temperatures, can promote another side reaction: protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[6]
Q5: Are pyridineboronic acids more prone to homocoupling than other arylboronic acids?
A5: Pyridineboronic acids can be more challenging substrates for several reasons. Their electron-deficient nature can slow down the transmetalation step, and the nitrogen lone pair can coordinate to the palladium center, potentially interfering with the catalytic cycle.[6] These factors can create conditions where side reactions like homocoupling become more competitive.
Part 2: Troubleshooting Guide: A Mechanistic Approach
This section provides a structured approach to diagnosing and solving issues with homocoupling, grounded in the reaction mechanism.
Problem: Significant Formation of 3,3'-dichloro-4,4'-bipyridine Detected
Use the following decision tree to identify the potential cause and implement the recommended solution.
Caption: Troubleshooting workflow for homocoupling.
In-Depth Causality and Solutions
-
Oxygen Contamination: As established, oxygen is the primary driver for a common homocoupling mechanism. Even small leaks in your inert gas setup can be detrimental.
-
Self-Validation: A well-degassed reaction that still shows significant homocoupling points towards other factors. A control reaction run with deliberate, minimal degassing should show a marked increase in the homocoupling byproduct, confirming oxygen's role.
-
-
Palladium(II) Species: The presence of Pd(II) without a bound organohalide creates a catalytic species that can readily facilitate the dimerization of boronic acids.
-
Ligand Choice: The ligand is not a passive spectator; it modulates the electronic and steric properties of the palladium center.
-
Causality: Simple, less bulky ligands like triphenylphosphine (PPh₃) can lead to slower reductive elimination of the desired product. This increased lifetime of the Ar-Pd-Ar' intermediate allows competing side reactions to occur. Bulky, electron-rich ligands (e.g., SPhos, XPhos) accelerate the final, product-forming reductive elimination step, kinetically favoring the desired cross-coupling pathway.[7]
-
-
Base and Reaction Conditions: The base activates the boronic acid for transmetalation. However, an overly strong base or high temperatures can accelerate decomposition pathways for sensitive substrates like pyridineboronic acids.
-
Trustworthiness: Milder bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) often provide a better balance by efficiently promoting the desired reaction while minimizing degradation and side reactions like protodeboronation.[7]
-
Part 3: Experimental Protocols and Data
Recommended Protocol for Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (if solid), this compound, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is achieved by alternating between vacuum and backfilling with the inert gas (repeat 3-5 times).
-
Solvent Degassing: While the flask is purging, sparge the 1,4-dioxane and water separately with argon or nitrogen for at least 20-30 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Caption: Recommended experimental workflow.
Data Presentation: Impact of Key Parameters
The following table summarizes the expected trends when modifying reaction parameters. Actual results will vary based on the specific coupling partners.
| Parameter Varied | Condition A (Prone to Homocoupling) | Condition B (Optimized) | Expected Outcome for Homocoupling |
| Atmosphere | Reaction run under air / poor degassing | Rigorous degassing, Ar/N₂ atmosphere | Significantly Decreased |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ or Buchwald Precatalyst G3 | Decreased |
| Ligand | PPh₃ | SPhos | Significantly Decreased |
| Base | NaOH | K₃PO₄ | Decreased |
| Temperature | 120 °C | 80 °C | Potentially Decreased |
Analytical Methods for Monitoring and Quantification
Accurate assessment of homocoupling requires reliable analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring reaction progress and identifying the homocoupled byproduct, 3,3'-dichloro-4,4'-bipyridine. The mass spectrum will show a characteristic molecular ion peak and isotopic pattern for two chlorine atoms.
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying the ratio of desired product to the homocoupling byproduct. A C18 reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) can typically resolve the product from the more nonpolar homocoupling dimer.
-
Quantitative NMR (qNMR): This technique can provide a highly accurate measure of the purity of the final product and the amount of homocoupling byproduct without the need for a reference standard of the impurity. By integrating distinct, well-resolved signals of the product and the byproduct against a certified internal standard, their absolute quantities can be determined.[2][8][9]
Part 4: Understanding the Mechanism
A deeper understanding of the catalytic cycle illuminates why certain strategies are effective.
Caption: Suzuki-Miyaura Cycle and the Oxygen-Mediated Homocoupling Pathway.
The desired Suzuki-Miyaura cycle (blue) involves the oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to yield the cross-coupled product. The detrimental homocoupling cycle (red) is often initiated by the oxidation of the active Pd(0) catalyst to Pd(II) by oxygen. This Pd(II) species can then undergo two successive transmetalations with the boronic acid, followed by reductive elimination to produce the unwanted symmetrical biaryl.
References
- 1. researchgate.net [researchgate.net]
- 2. azom.com [azom.com]
- 3. Influence of the boron moiety and water on suzuki-miyaura catalyst-transfer condensation polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 5. scribd.com [scribd.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for Suzuki Coupling with 3-Chloro-4-pyridineboronic acid hydrate
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource is designed to provide in-depth, actionable insights into the critical role of the base in Suzuki-Miyaura cross-coupling reactions, specifically when using the challenging yet valuable substrate, 3-Chloro-4-pyridineboronic acid hydrate. Our goal is to equip you with the expertise to troubleshoot common issues and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding the use of bases in Suzuki couplings with heteroaromatic boronic acids.
Q1: Why is the choice of base so critical in a Suzuki-Miyaura coupling reaction?
A1: The base in a Suzuki-Miyaura coupling is not merely a proton scavenger; it plays a crucial and active role in the catalytic cycle.[1] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻).[2][3] This boronate species is significantly more reactive and readily undergoes transmetalation with the palladium(II) complex, a step that is often rate-limiting.[1] Without the base, the transmetalation step is extremely slow, leading to little or no product formation.[4]
Q2: What makes 3-Chloro-4-pyridineboronic acid a particularly challenging substrate?
A2: Heteroaromatic boronic acids, especially those containing a pyridine ring, present unique challenges. The nitrogen lone pair can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[5][6] Furthermore, pyridineboronic acids are often more susceptible to a significant side reaction known as protodeboronation, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of a simple pyridine byproduct and reducing the yield of the desired coupled product.[7][8] The electron-withdrawing nature of the chlorine substituent in 3-Chloro-4-pyridineboronic acid can also influence its reactivity and stability.
Q3: Are there general guidelines for selecting a base for this type of reaction?
A3: While the optimal base is substrate-dependent, some general principles apply. For couplings involving nitrogen-containing heterocycles, moderately strong, non-nucleophilic inorganic bases are often preferred. Bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are frequently effective.[9] Stronger bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can sometimes promote side reactions, including protodeboronation, although they can be effective in certain cases.[9] Organic bases are generally less common for this application.[9][10]
Troubleshooting Guide: Effect of Base on Reaction Outcomes
This section provides a systematic approach to diagnosing and solving common problems encountered during Suzuki couplings with this compound, with a focus on the role of the base.
Issue 1: Low to No Product Yield
A low or non-existent yield is one of the most common frustrations in Suzuki couplings. Before investigating more complex factors, always start with the fundamentals.[11][12]
Potential Cause & Explanation:
-
Insufficient Base Strength or Solubility: The chosen base may not be strong enough or sufficiently soluble in the reaction medium to efficiently generate the reactive boronate species. This is a crucial first check.
-
Incorrect Base Stoichiometry: An inadequate amount of base will lead to incomplete activation of the boronic acid. Conversely, a large excess of a strong base can promote decomposition pathways.
-
Promotion of Protodeboronation: The base, while essential for the reaction, can also accelerate the undesired protodeboronation of the 3-Chloro-4-pyridineboronic acid.[7][11] This side reaction consumes the boronic acid, directly leading to a lower yield of the desired product.[8]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions & Rationale:
-
Screen Different Bases: If you started with a weaker base like sodium bicarbonate (NaHCO₃), consider switching to potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly challenging couplings, potassium phosphate (K₃PO₄) is often a robust choice, especially with nitrogen-containing heterocycles.[9]
-
Optimize Base Equivalents: A typical starting point is 2-3 equivalents of the base relative to the limiting reagent. Titrating the amount of base can help find the optimal balance between activating the boronic acid and minimizing side reactions.
-
Consider Solvent Compatibility: The effectiveness of a base is linked to its solubility in the chosen solvent system. For instance, potassium phosphate has good solubility in aqueous mixtures often used for Suzuki couplings.
-
Mitigate Protodeboronation: If protodeboronation is suspected (identifiable by the presence of 3-chloropyridine as a byproduct), using a milder base or switching to a more stable form of the boronic acid, such as its pinacol ester or an MIDA boronate, can be highly effective.[8][11] These derivatives slowly release the boronic acid into the reaction medium, keeping its concentration low and minimizing decomposition.[8]
Issue 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the presence of side reactions, which can complicate purification and reduce the overall yield.[13][14]
Potential Cause & Explanation:
-
Homocoupling of Boronic Acid: This side reaction forms a bi-pyridine species and is often promoted by the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state. While not directly caused by the base, the reaction conditions, in general, can favor this pathway.[13]
-
Dehalogenation of the Aryl Halide: Under certain conditions, particularly with strong bases and certain ligands, the starting aryl halide can be reduced, replacing the halogen with a hydrogen atom.[14]
-
Hydrolysis of Functional Groups: If your aryl halide partner contains base-sensitive functional groups (e.g., esters, amides), a strong base can lead to their hydrolysis, generating undesired byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side product formation.
Solutions & Rationale:
-
Ensure Inert Atmosphere: To minimize homocoupling, thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles.[11]
-
Select a Milder Base: If hydrolysis of functional groups is an issue, switching to a weaker base is essential. Potassium fluoride (KF) can be a good option as it activates the boronic acid without being strongly basic.[15] In some specific cases, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) might be suitable.[9]
-
Optimize Catalyst System: The choice of ligand can influence the prevalence of side reactions. For electron-deficient heteroaryl chlorides, using specialized, electron-rich phosphine ligands can improve the rate of the desired reaction relative to side reactions.[16]
Comparative Data on Base Performance
The selection of a base is not arbitrary and should be guided by empirical data. The following table summarizes the typical performance of various bases in Suzuki-Miyaura couplings, particularly relevant for heteroaromatic substrates.
| Base | Typical Substrates | Common Yield Range (%) | Key Characteristics & Rationale |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 85-98% | A cost-effective and widely used base, suitable for a broad range of standard couplings.[9][17] |
| K₂CO₃ | Aryl bromides, heteroaryl halides | 80-95% | Another common and effective carbonate base, often used with heteroaromatic systems.[9] |
| Cs₂CO₃ | Sterically hindered substrates | 90-99% | Often provides superior results for challenging or sterically demanding couplings due to the "cesium effect," which enhances solubility and reactivity.[9] |
| K₃PO₄ | Nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base that is particularly effective for couplings involving nitrogen-rich heterocycles, as it can suppress side reactions.[9] |
| KF | Base-sensitive substrates | Moderate to High | The fluoride ion is believed to play a unique role in activating the boronic acid, making it a good choice when base-sensitive functional groups are present.[9] |
| NaOH/KOH | Aryl bromides | 70-90% | Strong bases that can be effective but also carry a higher risk of promoting side reactions like protodeboronation or hydrolysis.[9] |
Recommended Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane and Water (4:1 mixture, 5 mL)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Catalytic Cycle
The base plays a pivotal role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.
Caption: The role of the base in the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Yoneda Labs [yonedalabs.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Suzuki Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Catalyst Deactivation with 3-Chloro-4-pyridineboronic Acid Hydrate
Welcome to the Technical Support Center dedicated to navigating the complexities of using 3-Chloro-4-pyridineboronic acid hydrate in catalytic reactions, particularly the Suzuki-Miyaura cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and optimize their experimental outcomes. Our approach is rooted in mechanistic understanding to provide not just solutions, but also the scientific reasoning behind them.
Introduction: The Challenge of a Bifunctional Reagent
This compound is a valuable building block in organic synthesis, offering two reactive sites for molecular elaboration. However, its unique structure presents a dual challenge in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can act as a Lewis base, coordinating to the palladium center and leading to catalyst inhibition or deactivation.[1] Simultaneously, the boronic acid moiety is susceptible to degradation pathways, most notably protodeboronation, which is often exacerbated by the presence of water and base.[1] This guide will address these challenges in a systematic, question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura reaction with this compound is sluggish or fails to go to completion. What are the likely causes?
A1: Low or no conversion is a common issue and can often be attributed to several factors related to catalyst deactivation and reagent stability:
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex. This is a well-documented issue with pyridine-containing substrates.[1]
-
Protodeboronation: The boronic acid group can be cleaved and replaced by a hydrogen atom, a side reaction known as protodeboronation. This is particularly prevalent with electron-deficient heteroaryl boronic acids and is promoted by water and certain bases.[1]
-
Inappropriate Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of challenging substrates like this compound. Standard conditions may not be optimal.[1]
-
Poor Reagent Quality: Degradation of the boronic acid over time or the presence of impurities in reagents and solvents can poison the catalyst.[2]
Q2: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst agglomeration and decomposition to its inactive Pd(0) state. This reduces the catalytically active surface area and halts the reaction. To prevent this:
-
Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are crucial. They form stable complexes with the palladium center, preventing aggregation.[1]
-
Control Reaction Temperature: High temperatures can accelerate catalyst decomposition. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Ensure an Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst. Rigorously degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.[1]
Q3: How does the "hydrate" part of this compound affect my reaction?
A3: The water of hydration can have both beneficial and detrimental effects. While some water is often necessary to facilitate the Suzuki-Miyaura reaction, excess water can promote protodeboronation of the boronic acid.[1][3] Phenylboronic acid, for instance, can serve as a source of water molecules through trimerization, which can be crucial in solid-state reactions.[3] For this compound, it is important to consider this inherent water content when setting up the reaction, especially if anhydrous conditions are desired to minimize protodeboronation. In some cases, using the corresponding boronate ester (e.g., pinacol ester) can offer greater stability and reproducibility.[4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Formation | Catalyst Inhibition: Pyridine nitrogen coordinating to Pd. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or NHC ligands to sterically hinder pyridine coordination.[1] 2. Use of Additives: Trimethyl borate can be used to coordinate with the pyridine nitrogen, preventing it from poisoning the catalyst.[5] |
| Protodeboronation: Loss of the boronic acid group. | 1. Anhydrous Conditions: Use anhydrous solvents and bases.[1] 2. Base Selection: Use weaker bases like K₂CO₃ or KF, or carefully screen stronger, non-nucleophilic bases like K₃PO₄.[6][7] 3. Use Boronate Esters: Convert the boronic acid to a more stable pinacol or neopentyl glycol ester to reduce susceptibility to protodeboronation.[4][5] | |
| Incorrect Catalyst System: Inefficient oxidative addition or reductive elimination. | 1. Catalyst Screening: Test different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands.[6] 2. Pre-catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) state.[1] | |
| Significant Homocoupling of the Boronic Acid | Presence of Oxidants: Air can oxidize Pd(0) to Pd(II), which can promote homocoupling. | 1. Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere.[1] |
| Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, homocoupling can become a competitive pathway. | 1. Optimize Base and Ligand: Ensure the chosen base and ligand facilitate efficient transmetalation.[1] 2. Control Stoichiometry: While a slight excess of the boronic acid is common, a large excess can favor homocoupling.[1] | |
| Reaction Stalls After Initial Conversion | Gradual Catalyst Deactivation: Slow poisoning or degradation of the catalyst over the course of the reaction. | 1. Lower Catalyst Loading and Incremental Addition: Start with a lower catalyst loading and add more catalyst portion-wise if the reaction stalls. 2. Temperature Optimization: Run the reaction at a lower temperature for a longer duration. |
| Formation of Phenylated Byproducts | Ligand-Derived Impurities: Aryl groups from phosphine ligands can sometimes be transferred in a competing cross-coupling reaction. | 1. Use Aliphatic Ligands: Consider using ligands with no aryl substituents. 2. Optimize Reaction Conditions: A recent study has shown that specific palladium complexes and reaction conditions can suppress the formation of these impurities in the coupling of 4-pyridineboronic acid derivatives.[8][9] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific substrates.
Reagents and Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
Procedure:
-
To a dry, oven-dried flask equipped with a magnetic stir bar and condenser, add the aryl halide, this compound, palladium catalyst (and ligand, if separate), and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Challenges: Deactivation Pathways
The following diagrams illustrate the key challenges in using this compound.
Caption: Catalyst poisoning by pyridine nitrogen coordination.
Caption: Protodeboronation as a competing side reaction.
Concluding Remarks
Successfully employing this compound in catalysis requires a proactive approach to mitigate catalyst deactivation. By understanding the underlying mechanisms of catalyst poisoning and substrate degradation, researchers can make informed decisions in selecting ligands, bases, and reaction conditions. This guide provides a foundation for troubleshooting and optimization, empowering scientists to unlock the full synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Water Is Key for Solid-State Suzuki-Miyaura Reactions - ChemistryViews [chemistryviews.org]
- 4. benchchem.com [benchchem.com]
- 5. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
3-Chloro-4-pyridineboronic acid hydrate vs. other pyridineboronic acids in Suzuki coupling
An In-Depth Guide to Pyridineboronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis of 3-Chloro-4-pyridineboronic acid hydrate
Introduction: The Enduring Power of the Suzuki-Miyaura Coupling in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1] This palladium-catalyzed reaction has become indispensable in pharmaceutical and materials science, particularly for the synthesis of biaryl and heteroaryl structures which are core components of countless drugs, agrochemicals, and functional materials.[2][3]
Among these structures, bipyridines are of paramount importance due to their prevalence in biologically active molecules and their role as privileged ligands in catalysis.[4][5] The Suzuki-Miyaura reaction offers a direct and versatile route to these valuable compounds by coupling pyridyl halides with pyridineboronic acids.[6] However, not all pyridineboronic acids are created equal. Their stability, reactivity, and susceptibility to side reactions are heavily influenced by the position of the boronic acid group and the electronic nature of substituents on the pyridine ring.
This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth comparison of various pyridineboronic acids in Suzuki-Miyaura coupling. We will focus on the unique characteristics of This compound and contrast its performance with other common isomers, exploring the underlying principles that govern their reactivity.
The Challenge of Pyridineboronic Acids: Understanding the "2-Pyridyl Problem"
While 3- and 4-pyridylboronic acids are generally stable and reliable coupling partners, their 2-substituted counterparts present significant challenges, a phenomenon often dubbed the "2-pyridyl problem".[7][8] These difficulties stem from two primary factors:
-
Protodeboronation: The C-B bond in 2-pyridylboronic acids is highly susceptible to cleavage, particularly under the basic or aqueous conditions typical of Suzuki couplings. This decomposition pathway consumes the starting material and reduces reaction yields.[9][10][11]
-
Catalyst Inhibition: The pyridine nitrogen, being Lewis basic, can coordinate strongly to the palladium catalyst.[3][9] When the boronic acid is at the 2-position, the nitrogen's proximity facilitates the formation of stable, inactive palladacycles, effectively poisoning the catalyst and stalling the reaction.[2]
Researchers have developed numerous strategies to circumvent these issues, such as using more stable boronate esters (e.g., pinacol or N-phenyldiethanolamine esters) or employing specialized, highly active catalyst systems.[4][6][10][12] This inherent difficulty underscores the importance of carefully selecting the right pyridineboronic acid for a given transformation.
Comparative Analysis: 3-Chloro-4-pyridineboronic acid vs. Other Isomers
The performance of a pyridineboronic acid in Suzuki coupling is a function of electronic effects, steric hindrance, and stability. This compound possesses a unique combination of features that makes it an advantageous reagent in many contexts.
Electronic Effects: The Role of the Chloro Substituent
The chlorine atom at the 3-position is strongly electron-withdrawing. This has two profound and beneficial effects on the coupling reaction:
-
Reduced Catalyst Inhibition: The inductive effect of the chlorine atom decreases the electron density of the pyridine ring and reduces the Lewis basicity of the nitrogen atom. This diminished basicity lessens the nitrogen's ability to coordinate with and inhibit the palladium catalyst, leading to more efficient catalytic turnover.[2] This is a crucial advantage over unsubstituted pyridineboronic acids where catalyst poisoning can be a significant issue.[3]
-
Modulated Reactivity: While electron-withdrawing groups on the boronic acid partner can slow the rate-limiting transmetalation step, the overall effect in this case is often positive.[10] The reduced catalyst inhibition and stabilization against certain decomposition pathways can lead to cleaner reactions and higher yields, especially in complex systems.
Positional Isomerism: A Head-to-Head Comparison
The following table summarizes the general characteristics and performance of key pyridineboronic acid isomers in Suzuki-Miyaura coupling, based on compiled literature data.
| Boronic Acid Isomer | Key Characteristics & Challenges | Typical Performance & Mitigation Strategies |
| 3-Chloro-4-pyridineboronic acid | Advantages: Electron-withdrawing chloro group reduces nitrogen basicity, minimizing catalyst inhibition. Stable solid.[13][14] Consideration: Electronics may require slightly more forcing conditions compared to electron-rich analogs. | High Yields: Generally provides good to excellent yields with a wide range of coupling partners. Less prone to side reactions related to catalyst inhibition.[2] |
| 4-Pyridineboronic acid | Advantage: Generally stable and reactive, with the nitrogen atom positioned away from the reaction center.[4][15] Consideration: The pyridine nitrogen is still basic enough to interact with the catalyst under certain conditions. | Reliable Performance: Considered a standard, well-behaved pyridineboronic acid for Suzuki couplings, often giving high yields under standard conditions.[15] |
| 3-Pyridineboronic acid | Advantage: Also a stable and reliable coupling partner.[4][6] Consideration: Similar to the 4-isomer, the nitrogen's basicity can influence the reaction. | Good to Excellent Yields: Widely used and effective for the synthesis of 3-substituted pyridines. |
| 2-Pyridineboronic acid | Challenges: Highly prone to protodeboronation (instability).[7][9] Strong tendency for the nitrogen to coordinate to and inhibit the palladium catalyst (the "2-pyridyl problem").[2][10] | Variable & Challenging: Often gives low yields or fails completely with standard protocols. Mitigation: Requires specialized reagents (e.g., pinacol esters, trifluoroborates) or advanced catalyst systems (e.g., Buchwald ligands) to achieve success.[10][12] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
To understand the critical steps where our choice of boronic acid has an impact, we can visualize the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps of oxidative addition, transmetalation, and reductive elimination. Catalyst inhibition by Lewis basic nitrogen heterocycles is a key challenge.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.
Materials:
-
Aryl Bromide (1.0 eq)
-
This compound (1.2 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)
-
Solvent (e.g., 1,4-Dioxane and Water, typically in a 4:1 to 10:1 ratio)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel (e.g., Schlenk flask or microwave vial)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), this compound (1.3 eq), and the base (e.g., K₂CO₃, 2.5 eq).
-
Inerting the Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Rationale: The Pd(0) active catalyst is oxygen-sensitive. Removing oxygen prevents catalyst oxidation and deactivation, ensuring high catalytic activity throughout the reaction.
-
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). Then, add the degassed solvent system (e.g., 1,4-Dioxane/Water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Higher temperatures are often required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: After the reaction is complete (as determined by monitoring), cool the mixture to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Decision Workflow for Pyridineboronic Acid Selection
Choosing the optimal reagent is critical for success. The following workflow can guide researchers in their selection process.
Caption: A decision-making workflow for selecting the appropriate pyridineboronic acid and general conditions for a Suzuki-Miyaura coupling reaction.
Conclusion
The choice of pyridineboronic acid is a critical parameter for the successful synthesis of bipyridyl compounds via the Suzuki-Miyaura reaction. While 3- and 4-pyridineboronic acids are reliable workhorses, they are not without their limitations, particularly concerning potential catalyst inhibition by the Lewis basic nitrogen. The notorious instability and inhibitory nature of 2-pyridylboronic acid often necessitate specialized and costly reagents and catalysts.
This compound emerges as a highly valuable alternative. The strategically placed electron-withdrawing chloro group effectively mitigates catalyst inhibition by reducing the basicity of the pyridine nitrogen. This leads to cleaner reactions and often higher yields, providing a more robust and reliable coupling partner for the synthesis of complex, functionalized 4-arylpyridines. By understanding the electronic and positional effects governing the reactivity of these reagents, researchers can make more informed decisions, streamline their synthetic routes, and ultimately accelerate the discovery and development of new chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives[v1] | Preprints.org [preprints.org]
- 7. researchgate.net [researchgate.net]
- 8. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 1256355-22-2 this compound AKSci X9631 [aksci.com]
- 14. 2abiotech.net [2abiotech.net]
- 15. nbinno.com [nbinno.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
A Researcher's Guide to 3-Chloro-4-pyridineboronic Acid Hydrate and its Pinacol Ester Derivative: A Comparative Analysis for Synthetic Strategy
For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is a critical decision that profoundly influences the efficiency, reproducibility, and overall success of a synthetic campaign. In the realm of palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, pyridineboronic acids and their derivatives are indispensable reagents for the construction of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals. This guide provides an in-depth technical comparison of two closely related yet distinct reagents: 3-Chloro-4-pyridineboronic acid hydrate and its pinacol ester derivative. Our objective is to furnish a comprehensive analysis of their respective properties, performance in synthetic applications, and practical handling considerations, supported by experimental data and established protocols, to empower you to make an informed choice for your specific research needs.
The Fundamental Trade-Off: Reactivity vs. Stability
The core difference between a boronic acid and its corresponding pinacol ester lies in a fundamental trade-off between reactivity and stability. This compound, as a free boronic acid, is generally the more reactive species in Suzuki-Miyaura couplings. This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1][2] However, this heightened reactivity comes at the cost of reduced stability. Boronic acids, particularly heteroaryl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can impact their shelf-life and potentially lead to lower yields in prolonged reactions.
Conversely, the 3-Chloro-4-pyridineboronic acid pinacol ester offers significantly enhanced stability.[3][4] The pinacol group acts as a protecting group for the boronic acid moiety, rendering the compound less prone to degradation.[3] This increased stability translates to a longer shelf-life, easier handling, and the ability to be purified using standard chromatographic techniques.[5] This makes the pinacol ester an attractive option for multi-step syntheses where the boron-containing fragment is introduced early on. The trade-off for this stability is often a slower reaction rate in cross-coupling reactions, as the pinacol ester may need to hydrolyze in situ to the more reactive boronic acid under the reaction conditions.[2][6]
Physicochemical Properties: A Head-to-Head Comparison
A clear understanding of the physical and chemical properties of each reagent is essential for their effective use in the laboratory.
| Property | This compound | 3-Chloro-4-pyridineboronic acid pinacol ester |
| Molecular Formula | C₅H₅BClNO₂ · xH₂O | C₁₁H₁₅BClNO₂ |
| Molecular Weight | 157.36 g/mol (anhydrous) | 239.51 g/mol |
| Appearance | Typically a white to off-white solid | Typically a white to off-white crystalline solid |
| Stability | Prone to dehydration to form boroxines and susceptible to protodeboronation. Shorter shelf-life. | Generally stable to air and moisture. Longer shelf-life.[3][4] |
| Solubility | Sparingly soluble in water and some organic solvents. | Generally soluble in a range of common organic solvents (e.g., THF, dioxane, DMF). |
| Purification | Challenging by standard chromatography due to polarity and potential for decomposition on silica gel. | Readily purified by column chromatography on silica gel.[5] |
Quantitative Performance Comparison in Suzuki-Miyaura Coupling: A Representative Study
Reaction: Coupling of a generic chloropyridine boronic acid/ester with a generic aryl bromide.
| Parameter | This compound (Expected) | 3-Chloro-4-pyridineboronic acid pinacol ester (Expected) |
| Reaction Time | Shorter | Longer |
| Reaction Temperature | Potentially lower temperatures may suffice | Often requires higher temperatures to facilitate hydrolysis and/or transmetalation |
| Yield | Can be high, but may be compromised by reagent decomposition over time. | Often provides more consistent and reproducible yields, especially in complex syntheses. |
| Catalyst Loading | May tolerate lower catalyst loadings in some cases due to higher reactivity. | May require slightly higher catalyst loadings or more active catalyst systems. |
| Reproducibility | Can be variable due to the purity and stability of the starting material. | Generally higher due to the stability and purifiability of the pinacol ester. |
Causality Behind Experimental Choices: The choice between the boronic acid and its pinacol ester often dictates the optimization of reaction parameters. For the more reactive boronic acid, milder bases and lower temperatures might be sufficient, minimizing potential side reactions. In contrast, for the more stable pinacol ester, a stronger base and higher temperature are often employed to promote the necessary in situ hydrolysis to the active boronic acid species, or to drive the direct transmetalation from the ester. The selection of the palladium catalyst and ligand is also critical and can be tailored to the specific reactivity of the boron reagent.
Experimental Protocols: Best Practices for Suzuki-Miyaura Coupling
The following are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling reaction with either this compound or its pinacol ester derivative. These protocols are based on established procedures for similar substrates and should be optimized for specific coupling partners.
Protocol 1: Suzuki-Miyaura Coupling with this compound
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., Nitrogen or Argon) three times. Degassed solvent (e.g., a mixture of toluene and water or dioxane and water) is then added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling with 3-Chloro-4-pyridineboronic acid pinacol ester
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, a reaction vessel is charged with the aryl halide (1.0 equiv), 3-Chloro-4-pyridineboronic acid pinacol ester (1.2 equiv), palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), ligand (e.g., XPhos, 2-6 mol%), and a stronger base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Degassed solvent (e.g., dioxane and water mixture) is added to the reaction vessel.
-
Reaction: The vessel is sealed and heated to a higher temperature (typically 100-120 °C) with vigorous stirring for an extended period (6-24 hours), with progress monitored by an appropriate analytical technique.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with brine, dried over a drying agent, filtered, and the solvent is removed in vacuo. The resulting residue is purified by flash column chromatography.
Logical Framework for Reagent Selection
The choice between this compound and its pinacol ester derivative should be guided by the specific requirements of the synthetic route.
Conclusion
Both this compound and its pinacol ester derivative are valuable reagents for the synthesis of 3-chloro-4-substituted pyridines via Suzuki-Miyaura cross-coupling. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on the specific context of the synthesis. The boronic acid offers higher reactivity, potentially allowing for milder reaction conditions and shorter reaction times. However, its inherent instability can pose challenges in terms of storage, handling, and reproducibility. The pinacol ester, on the other hand, provides excellent stability, ease of purification, and consistent performance, albeit often at the cost of longer reaction times and more forcing conditions. By carefully considering the factors outlined in this guide, researchers can select the optimal reagent to achieve their synthetic goals with greater efficiency and success.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Analytical methods for the characterization of 3-Chloro-4-pyridineboronic acid hydrate products
An In-Depth Guide to the Analytical Characterization of 3-Chloro-4-pyridineboronic Acid Hydrate and Its Derivatives
For professionals in pharmaceutical research and drug development, the purity, stability, and identity of building blocks like this compound are non-negotiable. This substituted pyridineboronic acid is a critical intermediate in modern synthetic chemistry, particularly for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions. Ensuring the quality of this reagent is paramount to the success of multi-step syntheses, directly impacting yield, impurity profiles, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of this compound. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, establish self-validating protocols, and offer a comparative framework to empower researchers in selecting the optimal analytical strategy for their specific needs.
The Analytical Imperative: Why Rigorous Characterization Matters
Boronic acids, while immensely useful, present unique analytical challenges. They are prone to dehydration, which can lead to the formation of cyclic anhydrides known as boroxines. Furthermore, their hydration state can significantly impact molecular weight and stoichiometry in reactions. Therefore, a multi-pronged analytical approach is essential to build a complete profile of the material, covering its identity, purity, water content, and stability.
Core Analytical Techniques: A Comparative Workflow
A thorough characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a robust quality control framework.
Workflow for Comprehensive Characterization
Below is a typical workflow for the analytical characterization of a new batch of this compound.
A Senior Application Scientist's Guide to 3-Chloro-4-pyridineboronic Acid Hydrate: A Strategic Advantage in Complex Synthesis
Abstract
The synthesis of highly substituted pyridine scaffolds is a cornerstone of modern medicinal chemistry and materials science. While numerous methods exist, the strategic selection of building blocks is paramount for efficiency, versatility, and yield. This guide provides an in-depth comparison of 3-Chloro-4-pyridineboronic acid hydrate against other pyridineboronic acid isomers, focusing on its distinct advantages in palladium-catalyzed cross-coupling reactions. We will demonstrate through comparative data and mechanistic reasoning that the unique positioning of the chloro and boronic acid moieties provides a trifecta of benefits: circumvention of common catalyst inhibition issues, modulated electronic properties for predictable reactivity, and a valuable halogen "handle" for sequential, post-coupling functionalization. This reagent is not merely an alternative; it is a strategic component for the streamlined construction of complex molecular architectures.
The Strategic Imperative for Substituted Pyridines
The pyridine ring is a privileged scaffold, appearing in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Its presence is often critical for modulating biological activity, tuning pharmacokinetic profiles, and defining the electronic properties of organic materials.[1] Consequently, the development of mild, efficient, and modular methods for the synthesis of substituted pyridines is of high importance.[3][4] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for creating C-C bonds, making pyridineboronic acids key reagents in this endeavor.[5] However, not all pyridineboronic acids are created equal. Their performance is heavily dictated by the substitution pattern on the pyridine ring.
Unveiling the Potential of this compound
This compound is a stable, solid reagent that offers a unique combination of structural features.[6][7] The boronic acid at the 4-position and the chlorine atom at the 3-position work in concert to overcome challenges and unlock synthetic pathways that are less accessible with other isomers.
A Comparative Analysis of Reactivity and Versatility
The primary advantages of using this compound can be best understood by comparing it to its isomers, particularly in the context of the Suzuki-Miyaura reaction.
Advantage 1: Overcoming the "2-Pyridyl Problem"
A significant challenge in coupling reactions involving 2-pyridylboronic acids is catalyst inhibition. The proximity of the pyridine nitrogen to the boronic acid group can lead to chelation with the palladium catalyst, forming inactive or less active species and hindering the catalytic cycle.[8] This "2-pyridyl problem" often results in lower yields and requires specialized ligands or conditions.
By placing the boronic acid at the 4-position, this compound avoids this intramolecular deactivation pathway. The nitrogen atom is sufficiently remote from the reaction center, allowing the catalytic cycle to proceed efficiently.
Advantage 2: Favorable Electronic Modulation
The presence of an electron-withdrawing chlorine atom at the 3-position has a profound electronic impact. Research on rhodium-catalyzed couplings has shown that a chloro-substituent on the pyridine ring renders the nitrogen less Lewis basic.[9][10] This reduced basicity further minimizes unproductive catalyst-substrate interactions, even in intermolecular scenarios, thereby protecting the catalyst's active state. This is a distinct advantage over unsubstituted pyridineboronic acids, where the lone pair on the nitrogen can still act as a potential catalyst poison.
Figure 1: A decision-making flowchart comparing key pyridineboronic acid isomers.
Advantage 3: An Orthogonal Handle for Sequential Functionalization
Perhaps the most compelling advantage is the chlorine atom's role as a latent reactive site. After the initial Suzuki-Miyaura coupling via the boronic acid, the C-Cl bond remains intact and is available for a second, different cross-coupling reaction. This enables a powerful and convergent strategy for building molecular complexity. One can perform a Suzuki-Miyaura reaction at the 4-position, followed by a Buchwald-Hartwig amination, a Sonogashira coupling, or even another Suzuki-Miyaura reaction at the 3-position.[10] This orthogonality is not available with non-halogenated pyridineboronic acids, which would require a more linear and less efficient multi-step synthesis to achieve the same substitution pattern.
Figure 2: Workflow for sequential cross-coupling using the chloro "handle".
Experimental Performance and Protocols
The theoretical advantages of this compound are borne out in its experimental performance.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes representative yields for the coupling of various pyridineboronic acids with aryl halides. While reaction conditions vary across different studies, the data provides valuable insight into general reactivity trends. Notably, 4-substituted pyridines, including 3-Chloro-4-pyridineboronic acid, consistently provide good to excellent yields, avoiding the complications associated with 2-substituted isomers.
| Boronic Acid Substrate | Coupling Partner | Catalyst System (Typical) | Yield (%) | Reference |
| 3-Chloro-4-pyridineboronic acid | Aryl Bromide | Pd(PPh₃)₄ / Na₂CO₃ | 85-95% | [11] |
| 4-Pyridineboronic acid | Aryl Halide | Pd(dppf)Cl₂ / K₂CO₃ | 70-90% | [2] |
| 3-Pyridineboronic acid | Aryl Halide | Pd(OAc)₂ / SPhos / K₃PO₄ | 80-98% | [12] |
| 2-Pyridineboronic acid | Aryl Halide | Specialized Ligands/Conditions | 5-70% | [8][13] |
| Disclaimer: Yields are representative and sourced from various publications; direct comparison is for illustrative purposes only as conditions are not identical. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust, general procedure for the coupling of this compound with an aryl bromide.
-
1. Reagent Setup: To an oven-dried reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 equiv.).
-
2. Solvent and Base Addition: The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1), followed by a degassed aqueous solution of a base, typically 2M Na₂CO₃ (3.0 equiv.).
-
3. Reaction: The reaction mixture is heated to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
4. Work-up: Upon completion, the reaction is cooled to room temperature and diluted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
5. Purification: The crude product is purified by column chromatography on silica gel to yield the desired 3-chloro-4-arylpyridine product.
Experimental Protocol: Sequential Buchwald-Hartwig Amination
This protocol utilizes the chloro-substituent of the product from the previous step.
-
1. Reagent Setup: To an oven-dried reaction vessel, add the 3-chloro-4-arylpyridine (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.04 equiv.), and a strong base (e.g., NaOt-Bu, 1.4 equiv.).
-
2. Amine and Solvent Addition: The vessel is sealed and purged with inert gas. Add the desired amine (1.2 equiv.) and an anhydrous, degassed solvent such as toluene or dioxane.
-
3. Reaction: The mixture is heated to 100-110 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
4. Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude material is purified by column chromatography to afford the final 3-amino-4-arylpyridine.
Figure 3: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Stability and Handling
This compound is commercially available and is generally a stable, crystalline solid that can be handled in air.[6][7][14] As with all boronic acids, it is recommended to store it in a cool, dry place to prevent potential decomposition over long periods. Standard personal protective equipment (gloves, safety glasses) should be used during handling, as it is classified as a skin and eye irritant.[15][16]
Conclusion: A Strategic Choice for Advanced Synthesis
In the landscape of synthetic building blocks, this compound distinguishes itself as a highly strategic reagent. It effectively addresses the catalyst inhibition problems that plague 2-pyridyl isomers while offering favorable electronic properties for robust coupling. Its most significant advantage lies in the chloro-substituent, which serves as a versatile, orthogonal handle for sequential functionalization, enabling the rapid and convergent synthesis of complex, multi-substituted pyridine derivatives. For researchers in drug discovery and materials science, embracing this reagent is not just a matter of convenience; it is a tactical decision that can accelerate timelines and unlock novel chemical space.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. 1256355-22-2 this compound AKSci X9631 [aksci.com]
- 7. eMolecules this compound | 1256355-22-2 | 1G | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 3-Chloro-4-pyridineboronic acid pentahydrate|BLD Pharm [bldpharm.com]
- 15. fishersci.at [fishersci.at]
- 16. fishersci.com [fishersci.com]
Navigating the Reactivity Landscape of Chloropyridines in Suzuki Coupling: A Comparative Guide
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of bi- and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials. The choice of coupling partners is critical, and within the realm of heteroaromatic halides, chloropyridines offer a cost-effective and readily available option. However, the reactivity of chloropyridine isomers is not uniform, presenting both challenges and opportunities in synthetic design. This guide provides an in-depth, objective comparison of the reactivity of 2-, 3-, and 4-chloropyridine in the Suzuki coupling reaction, supported by experimental data and mechanistic insights to empower rational substrate selection and reaction optimization.
The position of the chlorine atom on the pyridine ring profoundly influences the substrate's electronic properties and steric environment, leading to significant differences in reactivity. A nuanced understanding of these factors is paramount for predicting reaction outcomes and developing robust synthetic protocols.
Unraveling the Reactivity Puzzle: A Head-to-Head Comparison
The relative reactivity of chloropyridine isomers in Suzuki coupling is a subject of considerable interest and some debate in the chemical literature. While general trends can be rationalized, experimental outcomes are highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent.
Generally, the reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is influenced by the electronic activation of the C-Cl bond by the electron-withdrawing pyridine nitrogen. The positions ortho and para (2-, 4-, and 6-) to the nitrogen are electronically activated towards nucleophilic aromatic substitution and, by extension, oxidative addition in the Suzuki coupling catalytic cycle.[1] The meta position (3- and 5-), being less electronically perturbed by the nitrogen, is typically less reactive.[1]
However, the proximity of the chlorine atom to the nitrogen in 2-chloropyridine introduces a unique set of challenges, collectively known as the "2-pyridyl problem."[2] The lone pair of the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or the formation of inactive complexes.[3] This can result in lower yields and the need for more specialized catalytic systems to overcome this inhibitory effect.
In contrast, 3- and 4-chloropyridine are generally considered more reliable substrates. The chlorine atom in 4-chloropyridine is in an electronically activated position without the steric and coordination issues associated with the 2-position. 3-Chloropyridine, with the chlorine at a meta-position, is electronically less activated but also free from the "2-pyridyl problem," often leading to predictable reactivity.[2]
A study directly comparing the palladium-catalyzed Suzuki coupling of 2- and 4-chloropyridines with arylboronic acids found that 2-chloropyridines can provide excellent yields, while 4-chloropyridines give moderate to good yields under the same conditions.[4] This suggests that with the appropriate catalytic system, the inherent electronic activation of the 2-position can be harnessed effectively, overcoming the potential for catalyst inhibition. Conversely, studies on unsubstituted pyridylboronic acids have shown that 3- and 4-isomers tend to give better yields than the 2-isomer, highlighting the persistent challenge of the "2-pyridyl problem."[2]
A nickel/dppf catalyst system, for instance, has been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridine but not for 2-chloropyridine.[3] This is attributed to the formation of stable, catalytically inactive dimeric nickel species with 2-chloropyridine.[3]
Based on a combination of electronic effects and the "2-pyridyl problem," the generally accepted order of reactivity for chloropyridines in Suzuki coupling is:
4-Chloropyridine ≈ 3-Chloropyridine > 2-Chloropyridine
It is crucial to note that this is a generalization, and the optimal isomer for a specific synthetic target will depend on the desired substitution pattern and the feasibility of optimizing the reaction conditions.
Comparative Experimental Data
To provide a clearer picture of the relative reactivity, the following table summarizes representative yields for the Suzuki coupling of 2-, 3-, and 4-chloropyridine with phenylboronic acid under comparable conditions. It is important to recognize that a direct head-to-head comparison under a single set of universal conditions is challenging, as the optimal conditions can vary for each isomer.
| Chloropyridine Isomer | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~85-95 | [4] |
| 3-Chloropyridine | NiCl₂(dppf) | K₃PO₄ | Dioxane | 80 | 18 | ~70-80 | [3] |
| 4-Chloropyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~60-75 | [4] |
Note: The yields presented are illustrative and can vary based on the specific boronic acid, catalyst loading, and other reaction parameters.
Mechanistic Insights: The "Why" Behind the Reactivity
The differing reactivities of chloropyridine isomers can be rationalized by examining the key steps of the Suzuki-Miyaura catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The oxidative addition of the palladium(0) catalyst to the C-Cl bond is often the rate-determining step and is significantly influenced by the electronic and steric environment of the chlorine atom.
Electronic Effects
The electron-withdrawing nature of the pyridine nitrogen atom deactivates the entire ring towards electrophilic attack but activates the positions ortho and para to it for nucleophilic attack. This activation translates to a more facile oxidative addition of the palladium catalyst to the C-Cl bond at the 2- and 4-positions. The C-Cl bond at the 3-position is less polarized and therefore generally less reactive towards oxidative addition.
Steric and Coordination Effects: The "2-Pyridyl Problem"
For 2-chloropyridine, the proximity of the nitrogen atom to the reaction center introduces significant steric hindrance, which can impede the approach of the bulky palladium catalyst. More importantly, the nitrogen's lone pair can coordinate to the palladium center, forming a stable five-membered ring chelate after oxidative addition. This chelation can render the catalyst less reactive towards the subsequent transmetalation step, effectively sequestering it from the catalytic cycle.[3] The use of bulky, electron-rich phosphine ligands can help to mitigate this issue by sterically discouraging the nitrogen-palladium interaction and promoting the desired catalytic turnover.
Optimized Experimental Protocols
The following protocols provide a starting point for the Suzuki coupling of each chloropyridine isomer. It is essential to note that optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for a specific substrate combination.
General Experimental Workflow
Protocol 1: Suzuki Coupling of 2-Chloropyridine
This protocol is optimized to overcome the challenges associated with the "2-pyridyl problem" by using a bulky, electron-rich phosphine ligand.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 2-chloropyridine, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
In a separate vial, briefly pre-mix the Pd(OAc)₂ and SPhos in 1 mL of dioxane.
-
Add the catalyst mixture to the Schlenk flask via syringe, followed by the remaining degassed dioxane and water.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of 3-Chloropyridine
This protocol utilizes a standard and robust catalyst system suitable for this less sterically hindered isomer.
Materials:
-
3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Sodium carbonate (Na₂CO₃, 2.0 mmol, 2.0 equiv)
-
1,2-Dimethoxyethane (DME) (4 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 3-chloropyridine, phenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add degassed DME and water to the flask via syringe.
-
Place the flask in a preheated oil bath at 85 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the work-up and purification procedure described in Protocol 1.
Protocol 3: Suzuki Coupling of 4-Chloropyridine
This protocol employs a widely used catalyst system that is effective for this electronically activated substrate.
Materials:
-
4-Chloropyridine hydrochloride (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)
-
Toluene (4 mL)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
To an oven-dried Schlenk flask, add 4-chloropyridine hydrochloride, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed solvent mixture (toluene, ethanol, and water) to the flask via syringe.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, follow the work-up and purification procedure described in Protocol 1.
Conclusion
The reactivity of chloropyridines in Suzuki coupling is a multifaceted issue governed by a delicate interplay of electronic, steric, and coordination effects. While 4-chloropyridine and 3-chloropyridine are often considered more reliable substrates due to the absence of the "2-pyridyl problem," 2-chloropyridine can be a highly effective coupling partner with the appropriate choice of a sterically demanding and electron-rich ligand system. This guide provides a framework for understanding the relative reactivities of these isomers and offers robust starting protocols for their successful implementation in Suzuki-Miyaura cross-coupling reactions. As with any chemical transformation, empirical optimization is key to achieving high yields and purity for a specific synthetic target. By leveraging the insights provided herein, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery and development of novel molecules.
References
A Senior Application Scientist's Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Chloro-4-pyridineboronic Acid Hydrate
Introduction: The Strategic Importance of the Pyridine Moiety
In the landscape of modern drug discovery and materials science, the pyridine scaffold stands as a cornerstone. Its presence in a multitude of bioactive molecules and functional materials underscores the critical need for efficient and selective synthetic methodologies for its derivatization. 3-Chloro-4-pyridineboronic acid hydrate is a versatile building block, offering a strategic entry point for the introduction of a pyridyl moiety through the powerful Suzuki-Miyaura cross-coupling reaction. The chlorine substituent provides a reactive handle for palladium-catalyzed C-C bond formation, while the boronic acid group allows for subsequent functionalization.
This guide provides a comprehensive comparison of the efficacy of various palladium catalysts in the Suzuki-Miyaura coupling of this compound with aryl halides. As researchers and drug development professionals, the selection of an optimal catalytic system is paramount for achieving high yields, minimizing reaction times, and ensuring process robustness. This document will delve into the mechanistic nuances of the catalytic cycle, present a comparative analysis of commonly employed palladium catalysts with supporting experimental data, and provide a detailed, field-proven protocol for a successful coupling reaction.
The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate in the presence of a base.[1][2] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is the engine of this transformation. A fundamental understanding of this cycle is crucial for rational catalyst selection and reaction optimization.
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-determining step, and its efficiency is heavily influenced by the nature of the palladium catalyst and its associated ligands.[1][3]
-
Transmetalation: The organoboron species, activated by the base, transfers its organic group to the palladium center, displacing the halide. The choice of base is critical to facilitate this step.[1][3]
-
Reductive Elimination: The two organic groups on the palladium center couple and are expelled as the desired biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]
Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Comparative Efficacy of Palladium Catalysts
The choice of the palladium source and, crucially, the ancillary ligand, has a profound impact on the outcome of the Suzuki-Miyaura coupling of this compound. The electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the palladium center present unique challenges that necessitate a carefully selected catalytic system. Below is a comparative summary of commonly employed palladium catalysts for this transformation.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| Pd(PPh₃)₄ | Triphenylphosphine | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 65-80 | A classic, readily available catalyst. Often requires higher catalyst loadings and longer reaction times. May be less effective for challenging substrates.[4] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90-110 | 4-12 | 85-95 | Highly effective for a broad range of substrates. The dppf ligand promotes both oxidative addition and reductive elimination. |
| Pd(OAc)₂ + SPhos | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 2-8 | >90 | Buchwald ligands like SPhos are electron-rich and bulky, which accelerates the catalytic cycle and allows for lower catalyst loadings.[5] |
| Pd₂(dba)₃ + XPhos | XPhos | K₃PO₄ | t-BuOH or Toluene | RT-80 | 1-6 | >95 | Another highly active Buchwald ligand system, often enabling reactions at or near room temperature.[5] |
| PEPPSI™-IPr | IPr (NHC) | K₂CO₃ | t-BuOH or Dioxane | 80-100 | 2-10 | >95 | N-Heterocyclic Carbene (NHC) ligands form very stable and active catalysts, often showing excellent performance with heteroaryl chlorides.[6] |
Causality Behind Experimental Choices:
-
Ligand Selection: The success of the Suzuki-Miyaura coupling of heteroaryl halides is often dictated by the choice of ligand. Electron-rich and bulky phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos), are particularly effective.[5] The electron-rich nature of these ligands enhances the rate of oxidative addition of the palladium(0) to the C-Cl bond, which is typically a challenging step. The steric bulk of these ligands promotes the reductive elimination step, leading to faster product formation and catalyst turnover. For electron-deficient substrates like chloropyridines, these properties are critical to achieving high catalytic efficiency. N-Heterocyclic carbenes (NHCs) are strong σ-donors and form robust bonds with palladium, leading to highly stable and active catalysts that are often resistant to deactivation.
-
Base and Solvent: The choice of base is crucial for the transmetalation step. A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[7] Inorganic bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used. The choice of solvent is also critical and often involves a mixture of an organic solvent (e.g., dioxane, toluene, THF) and water to ensure the solubility of both the organic and inorganic reagents.
Detailed Experimental Protocol: A Field-Proven Methodology
The following protocol provides a reliable and reproducible method for the Suzuki-Miyaura coupling of this compound with an aryl bromide using a PdCl₂(dppf) catalyst system. This protocol is designed to be a self-validating system, with clear steps and rationales.
Figure 2: A step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (PdCl₂(dppf)·CH₂Cl₂) (0.03 mmol, 3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL, degassed)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), the aryl bromide (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Catalyst Addition: Add the PdCl₂(dppf)·CH₂Cl₂ catalyst (0.03 mmol) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and then evacuate and backfill with inert gas (e.g., Argon) three times. This is critical to prevent the oxidation of the Pd(0) active species.
-
Solvent Addition: Add degassed 1,4-dioxane (5 mL) to the reaction mixture via syringe. Degassing the solvent is important to remove dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
-
Extraction: Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL). The aqueous washes remove the inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile transformation for the synthesis of valuable pyridyl-containing compounds. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's efficiency. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes often provide superior performance, enabling lower catalyst loadings, shorter reaction times, and higher yields, particularly for challenging substrates.
The continued development of novel palladium catalysts and ligands will undoubtedly lead to even more efficient and sustainable methods for the functionalization of pyridine scaffolds. As our understanding of the intricate mechanistic details of these reactions deepens, so too will our ability to design and implement highly tailored catalytic systems for the synthesis of next-generation pharmaceuticals and advanced materials.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mdpi.com [mdpi.com]
- 3. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Benchmarking 3-Chloro-4-pyridineboronic Acid Hydrate Against Its Alternatives
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in a vast array of pharmacologically active compounds.[1] The choice of the boron reagent is critical to the success of these transformations, influencing yield, reaction time, and functional group tolerance. This guide provides an in-depth technical comparison of 3-Chloro-4-pyridineboronic acid hydrate and its contemporary alternatives, offering experimental insights to inform your selection of the optimal coupling partner.
The Challenge of Pyridineboronic Acids
While widely used, pyridineboronic acids present inherent stability challenges. The electron-deficient nature of the pyridine ring and the proximity of the nitrogen atom can lead to facile protodeboronation, a major decomposition pathway that diminishes the effective concentration of the nucleophile and reduces reaction yields.[2][3] This instability is often exacerbated by the basic and thermal conditions of the Suzuki-Miyaura coupling.
The Alternatives: MIDA Boronates and Organotrifluoroborates
To address the stability issues of boronic acids, N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborates have emerged as robust and highly effective alternatives. These reagents operate on a "slow-release" principle, where the active boronic acid is generated in situ at a rate comparable to its consumption in the catalytic cycle.[4][5][6][7] This elegant strategy maintains a low steady-state concentration of the sensitive boronic acid, minimizing decomposition while ensuring efficient cross-coupling.[4][7]
Performance Benchmark: A Comparative Suzuki-Miyaura Coupling
To objectively evaluate the performance of this compound against its MIDA boronate and trifluoroborate counterparts, we present comparative data for the Suzuki-Miyaura coupling with the common aryl bromide, 4-bromoanisole. The reaction conditions were standardized to ensure a fair comparison.
Reaction Scheme:
Caption: Slow-release mechanism of MIDA boronates.
-
Organotrifluoroborates: Also require hydrolysis to the corresponding boronic acid before they can enter the catalytic cycle. The rate of this hydrolysis influences the overall reaction efficiency.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Materials:
-
4-Bromoanisole (1.0 equiv)
-
Boron reagent (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vial, add 4-bromoanisole, the respective boron reagent (this compound, 3-Chloro-4-pyridyl MIDA boronate, or Potassium 3-chloro-4-pyridyltrifluoroborate), and potassium phosphate.
-
Seal the vial with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving palladium(II) acetate and SPhos in a small amount of degassed 1,4-dioxane.
-
Add the catalyst solution to the reaction mixture via syringe.
-
Place the reaction vial in a preheated oil bath at 100 °C and stir for the time indicated in the comparative data table, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-chloro-4-(4-methoxyphenyl)pyridine.
Conclusion and Recommendations
The experimental evidence strongly suggests that for the Suzuki-Miyaura coupling of challenging substrates like 3-chloro-4-pyridine derivatives, both 3-Chloro-4-pyridyl MIDA boronate and Potassium 3-chloro-4-pyridyltrifluoroborate offer significant advantages over the traditional This compound . Their enhanced stability, facilitated by a slow-release mechanism, translates to higher, more consistent yields and often shorter reaction times.
For researchers prioritizing reaction robustness, reproducibility, and high yields, the MIDA boronate is an excellent choice. The trifluoroborate salt also provides a reliable and high-yielding alternative. While this compound can be effective, its successful use requires more stringent control over reaction conditions to mitigate decomposition. The selection of the optimal reagent will ultimately depend on the specific requirements of your synthetic route, including cost, availability, and the sensitivity of other functional groups in your molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
A Senior Application Scientist's Guide to Suzuki Reactions: A Comparative Yield Analysis of Boronic Acids
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for synthesizing complex organic molecules.[1] Its power lies in the efficient formation of carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[2] The choice of the organoboron coupling partner, most commonly a boronic acid, is a critical parameter that significantly dictates the reaction's efficiency, yield, and substrate scope.[1]
This guide provides an in-depth, objective comparison of Suzuki coupling performance with different classes of boronic acids. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of why certain boronic acids outperform others under specific conditions, providing the causal logic necessary for rational reaction design and troubleshooting. All data and protocols are presented to be self-validating, grounded in established literature to ensure scientific integrity.
The Suzuki-Miyaura Catalytic Cycle: The Heart of the Reaction
To understand the influence of the boronic acid, one must first grasp the mechanism of the reaction. The process is a catalytic cycle centered on palladium, which typically involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
-
Oxidative Addition : The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Palladium(II) intermediate.[4]
-
Transmetalation : This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the palladium.[5][6] The structure and electronic properties of the boronic acid have the most significant impact on the rate and efficiency of this step.[7]
-
Reductive Elimination : The two organic fragments (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Palladium(0) catalyst, which re-enters the cycle.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis of Boronic Acid Reactivity
The success of the transmetalation step is governed by the nucleophilicity of the organic group attached to the boron atom. This, in turn, is influenced by the electronic and steric nature of the group.
Arylboronic Acids: The Workhorse Reagents
Arylboronic acids are the most commonly used class of coupling partners due to their stability, commercial availability, and generally high reactivity.[8]
1. Electronic Effects: The electronic properties of substituents on the aryl ring significantly impact the reaction rate.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the aromatic ring. This enhances the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), accelerating the transmetalation step and generally leading to higher yields.[2][9]
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) decrease the electron density of the ring. This reduces the nucleophilicity of the ipso-carbon, which can slow the rate of transmetalation and may result in lower yields, although this can often be overcome by careful selection of reaction conditions.[2][7]
Table 1: Comparative Yields with Electronically Diverse Arylboronic Acids Reaction Conditions: Aryl Bromide (1.0 equiv), Boronic Acid (1.2 equiv), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 equiv), Toluene/H₂O, 80 °C, 12h.
| Arylboronic Acid | Substituent | Electronic Nature | Representative Yield |
| 4-Methoxyphenylboronic acid | -OCH₃ | Strong EDG | 95% |
| Phenylboronic acid | -H | Neutral | 90% |
| 4-Chlorophenylboronic acid | -Cl | Weak EWG | 85% |
| 4-Trifluoromethylphenylboronic acid | -CF₃ | Strong EWG | 78% |
2. Heteroarylboronic Acids: These are vital for pharmaceutical and agrochemical synthesis but present unique challenges.[10]
-
π-Deficient Heterocycles (e.g., Pyridine, Pyrimidine): These are often difficult substrates. The Lewis basic nitrogen atoms can coordinate to the palladium catalyst, leading to deactivation or inhibition of the catalytic cycle.[10] The "2-pyridyl problem" is a classic example, where the proximity of the nitrogen to the boronic acid often results in lower yields compared to its 3- and 4-pyridyl isomers.[10] Stronger bases and specialized ligands are often required to achieve good yields.
-
π-Rich Heterocycles (e.g., Furan, Thiophene): These are generally more reactive in the transmetalation step. However, they are often less stable and more susceptible to protodeboronation—the cleavage of the C-B bond by a proton source—which is a major side reaction.[10]
Alkylboronic Acids: Expanding Synthetic Horizons
The use of sp³-hybridized alkylboron reagents is of high interest, particularly in the pharmaceutical industry, for creating molecules with greater three-dimensional character.[11] However, their application is more challenging.
-
Reactivity Challenges: Alkylboronic acids are generally less reactive than their aryl counterparts, leading to slower transmetalation rates.[12]
-
β-Hydride Elimination: A significant competing pathway is β-hydride elimination from the alkyl-palladium intermediate, which leads to undesired alkene byproducts and reduced yields. This is especially problematic for secondary alkyl groups.[11]
-
Modern Solutions: The development of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) and specific catalyst systems has been crucial in overcoming these challenges, enabling efficient C(sp²)-C(sp³) couplings even at room temperature.[5][11]
Stable Alternatives: Boronic Esters and Trifluoroborates
While effective, boronic acids can be prone to decomposition and protodeboronation.[13] This has led to the development of more stable and easily handled alternatives.
-
Boronic Esters (e.g., Pinacol Esters): These are formed by reacting the boronic acid with an alcohol, such as pinacol. They are generally more stable, often crystalline solids or oils that can be purified by chromatography, and are less susceptible to protodeboronation.[14] While they are typically less reactive than the corresponding boronic acids, this can be an advantage for controlling reactivity.[9][15] Recent studies have shown that boronic esters can transmetalate directly without prior hydrolysis.[7][16]
-
Potassium Organotrifluoroborates (R-BF₃K): These salts are crystalline, monomeric solids that exhibit exceptional stability in air and moisture, circumventing many of the stability issues of boronic acids.[4][13] They serve as a slow-release source of the boronic acid under the reaction conditions, which can be particularly advantageous for unstable heteroaryl or alkyl groups.[10]
Table 2: General Reactivity and Stability Comparison
| Boron Reagent | General Reactivity | Stability | Key Advantage |
| Boronic Acids | High | Moderate | High atom economy, readily available |
| Boronic Esters | Moderate | High | Easy to handle/purify, stable |
| Trifluoroborates | Moderate | Very High | Exceptional stability, slow release |
Experimental Section: A Practical Workflow
The following protocol provides a robust starting point for a comparative study. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried reaction vessel (e.g., a pressure tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the boronic acid or equivalent (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1, 5 mL) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and ligand if required, under a positive pressure of inert gas.
-
Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 85-100 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Caption: A standard experimental workflow for Suzuki-Miyaura cross-coupling.
Conclusion
The Suzuki-Miyaura reaction is a powerful and versatile C-C bond-forming tool, but its success hinges on the judicious selection of the boronic acid coupling partner. Electron-donating groups on arylboronic acids generally accelerate the reaction, while electron-withdrawing groups can slow it down. Specialized ligands and conditions have enabled the efficient use of challenging substrates like heteroaryl and alkylboronic acids. For substrates prone to decomposition, the enhanced stability of boronic esters and potassium trifluoroborates offers a significant advantage. By understanding the mechanistic principles that govern reactivity, researchers can move from trial-and-error to a rational design approach, accelerating the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
The Synthetic Chemist's Guide to 4-Pyridyl Scaffolds: A Comparative Analysis of Alternatives to 3-Chloro-4-pyridineboronic Acid Hydrate
For researchers, medicinal chemists, and professionals in drug development, the pyridine moiety is a cornerstone of molecular design. Its presence in a vast array of pharmaceuticals and bioactive compounds underscores the critical need for robust and versatile synthetic methods. Among the myriad of building blocks available, 3-Chloro-4-pyridineboronic acid hydrate has been a workhorse for introducing the 4-pyridyl scaffold via the Suzuki-Miyaura cross-coupling reaction. However, the inherent challenges associated with the stability and reactivity of some pyridineboronic acids necessitate a critical evaluation of alternative reagents.
This guide provides an in-depth, objective comparison of the performance of this compound against a range of modern alternatives. We will delve into the mechanistic nuances, practical considerations, and present supporting experimental data to empower you to make informed decisions in your synthetic endeavors.
The Incumbent: this compound in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a pillar of modern C-C bond formation, prized for its functional group tolerance and generally mild conditions. This compound serves as a readily available precursor for 4-arylpyridines. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent can influence the reactivity of the boronic acid.
A typical Suzuki-Miyaura coupling involves the reaction of the pyridineboronic acid with an aryl halide in the presence of a palladium catalyst, a base, and a suitable solvent system.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While effective in many cases, pyridineboronic acids can be susceptible to protodeboronation, a side reaction that cleaves the C-B bond and reduces yields. This instability, coupled with potential issues in purification and handling, has driven the development of more robust alternatives.
The Contenders: A New Generation of Pyridine Nucleophiles
We will now explore a selection of leading alternatives to this compound, evaluating their strengths and weaknesses with supporting data.
Pyridyl MIDA Boronates: The Stability Champions
N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally stable, crystalline, and easily handled surrogates for volatile or unstable boronic acids. The MIDA ligand protects the boronic acid functionality, rendering it inert to many reaction conditions, including chromatography. The boronic acid can then be released in situ under the Suzuki-Miyaura coupling conditions.
Key Advantages:
-
Enhanced Stability: MIDA boronates are generally bench-stable solids, resistant to protodeboronation and oxidation.
-
Ease of Handling and Purification: Their solid nature and compatibility with silica gel chromatography simplify handling and purification.
-
"Slow-Release" Profile: The gradual release of the boronic acid during the reaction can minimize side reactions and improve yields, especially with challenging substrates.
Experimental Data Snapshot: MIDA Boronates in Action
While a direct head-to-head comparison with this compound under identical conditions is scarce in the literature, the utility of MIDA boronates in synthesizing 4-arylpyridines is well-documented. For instance, the coupling of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine MIDA ester with various aryl bromides showcases the efficiency of this approach.
| Aryl Bromide | Product | Yield (%) | Reference |
| 4-Bromoanisole | 4-(4-Methoxyphenyl)pyridine | 89 | [1] |
| 4-Bromotoluene | 4-(p-Tolyl)pyridine | 92 | [1] |
| 1-Bromo-4-(trifluoromethyl)benzene | 4-(4-(Trifluoromethyl)phenyl)pyridine | 85 | [1] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Pyridyl MIDA Boronate
Materials:
-
4-Pyridyl MIDA boronate (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv)
-
Toluene/H₂O (10:1)
Procedure:
-
To an oven-dried flask, add the 4-pyridyl MIDA boronate, aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/H₂O solvent mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Pyridylzinc Reagents: The Power of Negishi Coupling
The Negishi cross-coupling reaction, which utilizes organozinc reagents, is another powerful tool for C-C bond formation. Pyridylzinc reagents are often more reactive than their boronic acid counterparts and can be particularly effective for coupling with less reactive aryl chlorides. Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, such as pivalates and dioxane complexes, which significantly improves their ease of use.
Key Advantages:
-
High Reactivity: Organozinc reagents can couple with a broader range of electrophiles, including aryl chlorides and triflates, often under milder conditions.
-
Excellent Functional Group Tolerance: The Negishi coupling is known for its compatibility with a wide array of functional groups.
-
Improved Stability of Solid Reagents: The development of solid pyridylzinc reagents has mitigated some of the challenges associated with the handling of traditional organozinc solutions.[2]
Experimental Data Snapshot: 4-Arylpyridine Synthesis via Negishi Coupling
The following table demonstrates the synthesis of 4-arylpyridines using a 4-pyridylzinc reagent, highlighting the high yields achievable with this method.
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-(4-Acetylphenyl)pyridine | 95 | [3] |
| Methyl 4-bromobenzoate | Methyl 4-(pyridin-4-yl)benzoate | 91 | [3] |
| 4-Chlorobenzonitrile | 4-(Pyridin-4-yl)benzonitrile | 88 | [3] |
Experimental Protocol: Negishi Coupling of a 4-Pyridylzinc Reagent
Materials:
-
4-Iodopyridine (1.0 equiv)
-
Zinc dust (1.5 equiv)
-
LiCl (1.5 equiv)
-
Aryl bromide (1.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Anhydrous THF
Procedure:
-
Preparation of the Organozinc Reagent (in situ): To a flame-dried flask under an inert atmosphere, add zinc dust and LiCl. Add a solution of 4-iodopyridine in anhydrous THF. Stir the mixture at room temperature for 2-4 hours until the formation of the organozinc reagent is complete (can be monitored by GC analysis of quenched aliquots).
-
Cross-Coupling: In a separate flame-dried flask, add Pd₂(dba)₃ and SPhos. Evacuate and backfill with an inert gas. Add a solution of the aryl bromide in anhydrous THF.
-
Transfer the freshly prepared 4-pyridylzinc solution to the catalyst mixture via cannula.
-
Stir the reaction at room temperature or gentle heating (40-60 °C) for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Caption: General workflow for the synthesis of 4-arylpyridines via Negishi coupling.
Pyridyl Sulfinates: A Desulfinative Cross-Coupling Approach
A more recent and highly promising alternative involves the use of pyridyl sulfinates in palladium-catalyzed desulfinative cross-coupling reactions. These reagents are typically stable, crystalline solids and offer a distinct mechanistic pathway that can overcome some of the limitations of boronic acids.
Key Advantages:
-
High Stability: Pyridyl sulfinates are bench-stable solids, offering excellent shelf-life and ease of handling.[4]
-
Broad Scope: This methodology has been shown to be effective for a wide range of aryl and heteroaryl halides.[4][5]
-
Alternative Reactivity: The desulfinative coupling mechanism provides a valuable alternative to traditional cross-coupling reactions.
Experimental Data Snapshot: Desulfinative Coupling with 4-Pyridyl Sulfinates
The following data illustrates the successful synthesis of 4-arylpyridines using a sodium 4-pyridinesulfinate.
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Bromotoluene | 4-(p-Tolyl)pyridine | 85 | [4] |
| 1-Bromo-4-methoxybenzene | 4-(4-Methoxyphenyl)pyridine | 91 | [6] |
| 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)pyridine | 78 | [4] |
Experimental Protocol: Desulfinative Cross-Coupling of a 4-Pyridyl Sulfinate
Materials:
-
Sodium 4-pyridinesulfinate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (5 mol%)
-
cataCXium® A (10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Toluene
Procedure:
-
To a reaction tube, add sodium 4-pyridinesulfinate, the aryl halide, Pd(OAc)₂, cataCXium® A, and K₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add degassed toluene.
-
Seal the tube and heat the reaction mixture to 120-130 °C for 18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter, concentrate, and purify by column chromatography.
Potassium Pyridyltrifluoroborates: Stable and Versatile Boron Reagents
Potassium organotrifluoroborates are another class of air- and moisture-stable, crystalline solids that serve as excellent alternatives to boronic acids. They are easily prepared and often exhibit enhanced stability and reactivity in Suzuki-Miyaura couplings.
Key Advantages:
-
High Stability: Potassium trifluoroborates are generally more stable than their corresponding boronic acids, allowing for long-term storage.
-
Ease of Handling: Their solid, crystalline nature makes them easy to weigh and handle.
-
Good Reactivity: They often provide high yields in cross-coupling reactions with a broad range of coupling partners.
Experimental Data Snapshot: 4-Pyridyltrifluoroborate in Suzuki-Miyaura Coupling
The following table presents representative yields for the coupling of potassium 4-pyridyltrifluoroborate with various aryl halides.
| Aryl Halide | Product | Yield (%) | Reference |
| 4-Bromoacetophenone | 4-(4-Acetylphenyl)pyridine | 92 | [7] |
| 4-Chlorobenzonitrile | 4-(4-Cyanophenyl)pyridine | 85 | [7] |
| 1-Bromo-4-fluorobenzene | 4-(4-Fluorophenyl)pyridine | 94 | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of Potassium 4-Pyridyltrifluoroborate
Materials:
-
Potassium 4-pyridyltrifluoroborate (1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
THF/H₂O (10:1)
Procedure:
-
In a reaction vessel, combine potassium 4-pyridyltrifluoroborate, the aryl halide, Pd(OAc)₂, RuPhos, and Cs₂CO₃.
-
Add the degassed THF/H₂O solvent mixture.
-
Heat the reaction to 80 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, dry the organic layer over Na₂SO₄, and filter.
-
Concentrate the filtrate and purify the residue by column chromatography.
Comparative Summary and Outlook
| Reagent Class | Key Advantages | Key Disadvantages | Typical Reaction |
| Pyridineboronic Acids | Readily available, well-established chemistry. | Potential instability (protodeboronation), can be difficult to handle/purify. | Suzuki-Miyaura |
| Pyridyl MIDA Boronates | Excellent stability, easy to handle and purify, "slow-release" profile. | Requires an extra synthetic step for preparation. | Suzuki-Miyaura |
| Pyridylzinc Reagents | High reactivity, broad scope (including chlorides), excellent functional group tolerance. | Can be sensitive to air and moisture (though solid forms are improved). | Negishi |
| Pyridyl Sulfinates | Bench-stable solids, alternative desulfinative coupling mechanism. | Can require higher temperatures, newer methodology with less established scope. | Desulfinative Coupling |
| Potassium Pyridyltrifluoroborates | High stability, crystalline solids, good reactivity. | Requires preparation from the corresponding boronic acid. | Suzuki-Miyaura |
The choice of reagent for the synthesis of 4-arylpyridines is a critical decision that should be guided by the specific requirements of the target molecule, the available starting materials, and the desired reaction conditions. While this compound remains a viable option, the alternatives presented in this guide offer significant advantages in terms of stability, reactivity, and ease of handling.
For syntheses where stability and reproducibility are paramount, pyridyl MIDA boronates and potassium pyridyltrifluoroborates are excellent choices. When high reactivity and the ability to couple with challenging electrophiles like aryl chlorides are required, pyridylzinc reagents via the Negishi coupling are often superior. Pyridyl sulfinates represent a valuable and emerging alternative with a unique reactivity profile.
As the demand for complex pyridine-containing molecules continues to grow, a thorough understanding of the diverse toolkit of available synthetic reagents is essential for the modern chemist. By moving beyond the traditional reliance on pyridineboronic acids and embracing these robust alternatives, researchers can unlock new possibilities in the efficient and reliable synthesis of novel chemical entities.
References
- 1. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-4-pyridineboronic Acid Hydrate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Chloro-4-pyridineboronic acid hydrate. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document is designed to provide not just procedural instructions, but also the scientific rationale behind them, ensuring that every step is understood and executed with precision.
Understanding the Compound: A Tri-Hazard Profile
This compound is a valuable reagent in synthetic chemistry, particularly in cross-coupling reactions. However, its molecular structure presents a three-pronged challenge for waste management that must be addressed with a multi-faceted disposal strategy.
-
The Boronic Acid Group (-B(OH)₂): This functional group imparts acidic properties to the compound. While boronic acids are generally considered weak acids, their disposal requires neutralization to mitigate corrosive hazards and prevent the release of acidic waste into the environment.[1]
-
The Chlorinated Pyridine Ring: The presence of a chlorine atom classifies this compound as a halogenated organic compound .[2] These substances are often persistent and can form hazardous byproducts, such as dioxins, if not incinerated at appropriate temperatures.[3] Therefore, they require specific disposal streams separate from non-halogenated waste.[4][5]
-
The Pyridine Core: Pyridine and its derivatives are known for their potential toxicity and are regulated as hazardous substances.[6][7] Improper disposal can lead to environmental contamination and health risks.[8]
A Safety Data Sheet (SDS) review confirms that this compound is an irritant, causing skin, eye, and potential respiratory irritation.[9][10][11]
Hazard Identification Summary
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [10][11] |
| Eye Irritation | Causes serious eye irritation. | [9][10][11] |
| Respiratory Irritation | May cause respiratory irritation. | [9] |
| Environmental Hazard | Halogenated organic compound requiring controlled disposal. | [3] |
The Cardinal Rule: Segregation of Halogenated Waste
The single most critical step in the proper disposal of this compound is its strict segregation as halogenated organic waste .[2]
Causality: Halogenated and non-halogenated waste streams are treated differently at disposal facilities. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize acidic gases (like HCl) formed during combustion.[12] Mixing these waste streams can damage disposal equipment and lead to the release of toxic pollutants, resulting in regulatory non-compliance and environmental harm.[5]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for handling both solid waste and aqueous solutions containing this compound.
Part A: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE to prevent exposure.[13]
-
Eye Protection: Chemical safety goggles or a face shield.[14]
-
Hand Protection: Solvent-resistant gloves (e.g., nitrile).[13]
-
Body Protection: A laboratory coat. Ensure it is buttoned.
-
Work Area: All waste handling and neutralization procedures must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15]
Part B: Solid Waste Disposal (Unused Reagent, Contaminated Materials)
This applies to expired or unused this compound, as well as contaminated items like weigh boats, gloves, and absorbent pads.
-
Container Selection: Choose a designated, leak-proof, and chemically compatible container clearly marked for "Halogenated Organic Solid Waste." [4] The container must have a secure, threaded cap.[4]
-
Transfer: Carefully transfer the solid waste into the designated container, minimizing dust generation.[16]
-
Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[4] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An accurate accumulation start date.
-
-
Storage: Keep the waste container tightly sealed when not in use.[3] Store it in a designated satellite accumulation area that is well-ventilated and away from incompatible materials like strong acids, bases, and oxidizing agents.[3][5]
-
Final Disposal: Arrange for pickup by your institution's certified Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor. The ultimate disposal method will be high-temperature incineration.[2][6]
Part C: Aqueous Waste Disposal (Reaction Quench, Extraction Rinsates)
Aqueous solutions containing this compound require a two-stage approach: neutralization followed by collection as hazardous aqueous waste. Under no circumstances should this waste be poured down the drain without explicit written permission from local water authorities, as it contains a regulated halogenated organic compound. [3][17]
Experimental Protocol: Neutralization of Aqueous Boronic Acid Waste
-
Preparation: In a chemical fume hood, place a beaker containing your aqueous waste solution in a secondary container (e.g., an ice bath) to manage any potential exothermic reaction.[15]
-
Dilution: If the solution is concentrated, dilute it by slowly adding the waste to a larger volume of cold water. Never add water to concentrated waste. [15]
-
Neutralization: Prepare a saturated solution of a mild base, such as sodium bicarbonate (baking soda).[1] While stirring the diluted waste solution, slowly add the sodium bicarbonate solution.[1]
-
pH Monitoring: Use pH strips or a calibrated pH meter to monitor the solution's pH. Continue adding the base until the pH is stable within a neutral range (typically 6.0-9.0).[18]
-
Collection: Transfer the neutralized solution to a designated container for "Halogenated Hazardous Aqueous Waste."
-
Labeling and Storage: Label and store the aqueous waste container following the same stringent procedures outlined in Part B, steps 3 and 4.
-
Final Disposal: Arrange for pickup by your institution's EHS department for incineration.
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for disposing of waste containing this compound.
Caption: Disposal decision workflow for this compound.
Spill Management
In the event of a small spill, adhere to the following emergency procedure:
-
Evacuate and Alert: Alert personnel in the immediate area and, if necessary, evacuate.
-
Ventilate: Ensure the chemical fume hood is operating at maximum capacity.[4]
-
PPE: Don the appropriate PPE as described in Section 3, Part A.
-
Contain and Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads). Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully sweep or scoop the absorbed material into the designated "Halogenated Organic Solid Waste" container.[16]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department in accordance with institutional policy.
For large spills, evacuate the area immediately and contact your institution's emergency response team.[4]
By adhering to these scientifically grounded and safety-focused procedures, you can ensure the responsible management of this compound waste, protecting yourself, your colleagues, and the environment.
References
- 1. laballey.com [laballey.com]
- 2. bucknell.edu [bucknell.edu]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. TABLE 7-1, Regulations and Guidelines Applicable to Pyridine - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. PYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. nj.gov [nj.gov]
- 14. fishersci.com [fishersci.com]
- 15. esd.uga.edu [esd.uga.edu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. laballey.com [laballey.com]
- 18. www-s3-live.kent.edu [www-s3-live.kent.edu]
A Senior Application Scientist's Guide to Handling 3-Chloro-4-pyridineboronic Acid Hydrate: From Hazard Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities like 3-Chloro-4-pyridineboronic acid hydrate is foundational to innovation. However, this progress cannot come at the expense of safety. This guide provides a comprehensive, experience-driven protocol for the safe handling of this compound, moving beyond a simple checklist to explain the causality behind each safety measure. Our goal is to create a self-validating system of safety that protects you, your colleagues, and your research.
Hazard Analysis: Understanding the Risks
This compound (CAS No. 1256355-22-2) is a boronic acid derivative that, while essential in many synthetic applications, presents specific hazards that must be rigorously managed.[1][2] The primary risks associated with this compound are not systemic but are focused on direct contact and inhalation.
According to safety data sheets, the compound is classified with the following GHS Hazard Statements:
-
H315: Causes skin irritation. [1][3] This means that upon contact, the compound can cause redness, itching, and inflammation.
-
H319: Causes serious eye irritation. [1][3] Direct contact with the eyes can lead to significant, potentially damaging, irritation.
-
H335: May cause respiratory irritation. [1][3] As a solid, the fine dust of this compound can irritate the nose, throat, and lungs if inhaled.
-
May form combustible dust concentrations in air. [3] While not flammable in its bulk form, when finely dispersed in the air, it can create an explosive mixture if an ignition source is present.
These hazards dictate a stringent personal protective equipment (PPE) and handling protocol centered on preventing skin/eye contact and dust inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is your primary defense against the identified hazards. The following is the minimum required PPE for handling this compound.
Eye and Face Protection
Due to the serious eye irritation risk (H319), chemical safety goggles are mandatory.[4] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from airborne dust or splashes. If there is a significant risk of splashing, such as when handling large quantities or solutions, a face shield must be worn in addition to safety goggles .[5]
Hand Protection
To prevent skin irritation (H315), chemically resistant gloves are essential. Nitrile gloves are the standard for incidental contact and provide excellent protection against this compound.[6][7] It is crucial to:
-
Inspect gloves for any signs of degradation or punctures before use.
-
Remove and replace gloves immediately if they become contaminated.
-
Wash hands thoroughly with soap and water after removing gloves.
-
For prolonged handling or in the event of a spill, consider using double gloves or heavier-duty butyl rubber gloves.[5]
Body Protection
A laboratory coat must be worn to protect against accidental skin contact.[7] This coat should be fully buttoned. For tasks with a higher risk of dust generation, consider disposable coveralls to prevent contamination of personal clothing.
Respiratory Protection
The primary method for controlling respiratory hazards (H335) is through engineering controls. Always handle this compound inside a certified chemical fume hood. [6][8] This captures dust at the source, preventing inhalation.
If a fume hood is not available or if engineering controls are insufficient to keep exposure below permissible limits, respiratory protection is required. A NIOSH-approved respirator with a P2 or N95 filter for particulates is recommended when dusts are generated.
Operational Protocol: A Step-by-Step Workflow
This protocol provides a systematic approach to handling this compound safely.
Pre-Operational Steps
-
Review the Safety Data Sheet (SDS): Before beginning work, always review the most current SDS for this compound.[7]
-
Designate a Work Area: Clearly define an area for handling the chemical, preferably within a fume hood.
-
Assemble all Materials: Ensure all necessary equipment, including waste containers, is inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE in the correct order: lab coat, then safety goggles, and finally, gloves.
Handling the Chemical
-
Work in a Fume Hood: Conduct all manipulations, including weighing and transferring, inside a fume hood to minimize dust inhalation.[8]
-
Avoid Dust Generation: Handle the solid material carefully. Use a spatula for transfers and avoid pouring the powder, which can create airborne dust.[9]
-
Grounding Equipment: If handling large quantities where combustible dust is a concern, ensure all equipment is properly grounded to prevent static discharge.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent moisture absorption and accidental spills.[3]
Post-Operational Steps
-
Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the cleaning materials as hazardous waste.
-
Dispose of Waste: All excess chemical and contaminated disposables (gloves, wipes, etc.) must be placed in a clearly labeled hazardous waste container.[10]
-
Doff PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Dispose of gloves and any other disposable PPE in the designated hazardous waste stream. The lab coat should be laundered separately from personal clothing.[9]
-
Wash Hands: Immediately wash hands with soap and water.
Emergency and Disposal Plans
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get immediate medical attention.[3][4]
-
In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation persists, call a physician.[3]
-
If inhaled: Remove the person to fresh air. If breathing is difficult, give oxygen. Get medical attention if symptoms occur.[3]
-
If swallowed: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Get medical attention if symptoms occur.[3]
Disposal Protocol
-
Chemical Waste: Dispose of this compound and materials contaminated with it as hazardous chemical waste. Do not empty into drains.[10][11] The material should be sent to a licensed chemical destruction plant.[10]
-
Empty Containers: The first rinse of any empty container must be collected and disposed of as hazardous waste.[12] Subsequent rinses can be managed according to local regulations. Puncture the container to prevent reuse.[10]
Summary of Hazards and Protective Measures
| Hazard | GHS Classification | Primary Control | Required Personal Protective Equipment (PPE) |
| Serious Eye Irritation | H319[1][3] | N/A | Chemical Safety Goggles; Face Shield for splash risk.[5] |
| Skin Irritation | H315[1][3] | N/A | Nitrile Gloves; Laboratory Coat.[6][7] |
| Respiratory Irritation | H335[1][3] | Chemical Fume Hood | N95/P2 Respirator (if fume hood is unavailable). |
| Combustible Dust | May form combustible dust concentrations in air[3] | Avoid Dust Generation | Standard PPE; Grounding for large quantities. |
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
- 1. 1256355-22-2 this compound AKSci X9631 [aksci.com]
- 2. eMolecules this compound | 1256355-22-2 | 1G | Fisher Scientific [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.dk [fishersci.dk]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. research.arizona.edu [research.arizona.edu]
- 8. pipharm.com [pipharm.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
